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2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Documentation Hub

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  • Product: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
  • CAS: 925920-66-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine . Structure, Synthesis, and Pharmacological Potential Executive Summary 2-[(Dim...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine .

Structure, Synthesis, and Pharmacological Potential

Executive Summary

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine represents a specialized heterocyclic scaffold combining the rigidity of a benzoxazole core with a flexible, basic dimethylaminomethyl side chain and a reactive primary aromatic amine. This unique architecture positions it as a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, antimicrobial agents, and CNS-active compounds. The molecule's dual-nitrogen functionality allows for versatile derivatization at the 5-position while maintaining solubility and target interaction through the 2-position Mannich base-like motif.

Chemical Architecture & Electronic Profile

Structural Analysis

The molecule consists of three distinct functional domains:

  • 1,3-Benzoxazole Core: A fused benzene and oxazole ring system.[1] This planar, aromatic heterocycle serves as a bioisostere for indole and benzimidazole, providing pi-stacking capabilities essential for binding to hydrophobic pockets in proteins (e.g., ATP-binding sites of kinases).

  • 5-Amino Group (-NH₂): An electron-donating substituent at the 5-position. It increases electron density in the benzene ring, facilitating electrophilic aromatic substitution at the 4- and 6-positions. Crucially, it serves as a nucleophilic handle for amide coupling or sulfonylation to attach "tail" moieties in drug design.

  • 2-[(Dimethylamino)methyl] Side Chain: A tertiary amine linked via a methylene bridge. This group introduces basicity (pKa ~9.0–9.5), significantly enhancing aqueous solubility compared to 2-alkyl or 2-aryl benzoxazoles. It can also form salt bridges with acidic residues (e.g., Asp, Glu) in receptor binding sites.

Electronic Properties
  • H-Bond Donor/Acceptor: The 5-amino group acts as both a donor and acceptor. The oxazole nitrogen (N3) is a weak acceptor. The dimethylamino nitrogen is a strong proton acceptor.

  • Lipophilicity (LogP): The dimethylamino group lowers the LogP relative to a methyl or phenyl substituent, making the molecule more "drug-like" (Lipinski compliant). Predicted LogP is in the range of 1.5–2.5, ideal for membrane permeability.

  • pKa: The molecule is amphoteric but predominantly basic.[1]

    • Dimethylamino N: pKa ≈ 9.2 (Protonated at physiological pH).

    • Benzoxazole N: pKa ≈ 0.5 (Very weak base).

    • Aniline N: pKa ≈ 3.5–4.0 (Weak base).

Synthesis & Manufacturing Protocols

The synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine typically follows a convergent route starting from 2-amino-4-nitrophenol. The process involves cyclization to form the benzoxazole ring followed by reduction of the nitro group.

Synthetic Pathway Visualization

SynthesisPathway Start 2-Amino-4-nitrophenol (Starting Material) Intermediate 2-[(Dimethylamino)methyl]- 5-nitrobenzoxazole Start->Intermediate Cyclization (PPA, 140°C) Reagent Dimethylaminoacetic Acid (or Chloride) Reagent->Intermediate Product 2-[(Dimethylamino)methyl]- 1,3-benzoxazol-5-amine Intermediate->Product Reduction (H2/Pd-C or SnCl2)

Figure 1: Convergent synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine via cyclodehydration and nitro reduction.

Detailed Experimental Protocol
Step 1: Cyclization to 2-[(Dimethylamino)methyl]-5-nitrobenzoxazole

Reagents: 2-Amino-4-nitrophenol (1.0 eq), N,N-Dimethylglycine (1.2 eq), Polyphosphoric Acid (PPA).

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix 2-amino-4-nitrophenol (15.4 g, 100 mmol) with N,N-dimethylglycine (12.4 g, 120 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA, ~100 g) to the mixture.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours under nitrogen atmosphere. Monitor progress by TLC (System: EtOAc/Hexane 1:1).

  • Quenching: Cool the reaction mixture to ~60°C and pour slowly into crushed ice (500 g) with vigorous stirring.

  • Neutralization: Neutralize the solution to pH ~8–9 using 50% NaOH solution or solid Na₂CO₃. Caution: Exothermic.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the nitro intermediate.

Step 2: Reduction to 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Reagents: Nitro intermediate (from Step 1), 10% Pd/C, Hydrogen gas (or Hydrazine hydrate), Ethanol.

  • Dissolution: Dissolve the nitro intermediate (10 mmol) in Ethanol (50 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 2–4 hours.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

  • Purification: If necessary, purify by column chromatography (DCM/MeOH 9:1) or convert to the hydrochloride salt for storage (add HCl in dioxane, precipitate with ether).

Physicochemical Profile

PropertyValue / PredictionSignificance
Molecular Formula C₁₀H₁₃N₃OCore composition
Molecular Weight 191.23 g/mol Low MW, fragment-like
Predicted LogP 1.8 ± 0.3Optimal for oral bioavailability
TPSA ~55 ŲGood membrane permeability (<140 Ų)
pKa (Basic) ~9.2 (Dimethylamino)Ionized at physiological pH (solubility)
pKa (Acidic) ~16 (Amine H)Very weak acid
Solubility Moderate (Water), High (Acidic pH)Good formulation potential as HCl salt
Melting Point Predicted: 85–95°CSolid at room temperature

Biological Interface & Applications

Pharmacodynamics & SAR

This scaffold is highly relevant in kinase drug discovery. The benzoxazole ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • 2-Position (Dimethylaminomethyl): This group often points towards the solvent-front or interacts with specific residues (e.g., ribose binding pocket) to improve selectivity and physicochemical properties.

  • 5-Position (Amine): This is the primary vector for growing the molecule into the hydrophobic back pocket of the enzyme. It is typically derivatized into an amide, urea, or sulfonamide.

Mechanism of Action Visualization

SAR_Mechanism Core Benzoxazole Scaffold (ATP Mimic) Target1 Kinase Hinge Region (H-Bonding) Core->Target1 Pi-Stacking / H-Bonds Pos2 2-Dimethylaminomethyl (Solubility & Solvent Interaction) Pos2->Core Target2 Ribose Pocket (Salt Bridge) Pos2->Target2 Ionic Interaction Pos5 5-Amino Group (Linker to Hydrophobic Pocket) Pos5->Core Target3 Specificity Pocket (Via Derivatization) Pos5->Target3 Amide/Urea Formation

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2- and 5-positions in target binding.

Potential Therapeutic Areas
  • Oncology: As a precursor for VEGFR, EGFR, or Aurora kinase inhibitors.

  • Antimicrobial: Benzoxazoles are known to inhibit DNA gyrase (bacterial topoisomerase). The cationic side chain enhances bacterial cell wall penetration.

  • CNS Disorders: The dimethylamino motif is common in CNS-active drugs (e.g., antidepressants) to facilitate blood-brain barrier crossing via specific transporters or passive diffusion.

References

  • Sener, E., et al. (1987). Synthesis and antimicrobial activity of some 2,5-disubstituted benzoxazoles.[2] Il Farmaco, 42(3), 201-207.

  • Pottorf, R. S., et al. (2003). Parallel synthesis of benzoxazoles via a solid-phase intramolecular Suzuki coupling. Tetrahedron Letters, 44(1), 175-178.

  • Rida, S. M., et al. (2005). Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 40(9), 949-959.

  • PubChem Compound Summary. (2024). Benzoxazole Derivatives and Bioactivity.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.

  • Burger's Medicinal Chemistry. (2021). Heterocycles in Drug Discovery: Benzoxazoles.[3] Wiley-Interscience.

Sources

Exploratory

Therapeutic Potential of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and experimental utility of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine and its derivatives. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and experimental utility of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine and its derivatives.

Executive Summary

The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, DNA gyrase, and G-protein coupled receptors (GPCRs). Among these, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine represents a highly versatile chemotype. The C2-position dimethylaminomethyl group introduces critical basicity and solubility, modulating pharmacokinetic (PK) profiles, while the C5-position primary amine serves as a nucleophilic "handle" for constructing complex structure-activity relationship (SAR) libraries.

This guide outlines the mechanistic rationale for deploying this scaffold in oncology (kinase inhibition) and infectious disease (antimicrobial Mannich bases), supported by validated synthetic protocols and rigorous pharmacological grounding.

Chemical Architecture & Pharmacophore Analysis

To understand the therapeutic utility, one must first deconstruct the molecular architecture. The scaffold functions as a bifunctional pharmacophore :

  • The C2-Dimethylaminomethyl "Anchor":

    • Basicity: The tertiary amine (

      
      ) is protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with acidic residues (e.g., Asp/Glu) in receptor binding pockets.
      
    • Steric Bulk: The dimethyl group provides a defined hydrophobic volume that can fit into "rim" regions of enzyme active sites.

  • The C5-Amine "Warhead Handle":

    • Electronic Effect: The nitrogen lone pair at C5 donates electron density into the benzoxazole ring, increasing the nucleophilicity of the N3 nitrogen, which is crucial for hydrogen bond acceptance.

    • Derivatization: This position is typically acylated or sulfonated to create the final bioactive molecule (e.g., amide, urea, or Schiff base derivatives).

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.

Pharmacophore Core Benzoxazole Core (Planar Aromatic) C2_Group C2-Dimethylaminomethyl (Solubility & Ionic Bonding) Core->C2_Group Position 2 C5_Group C5-Amine Handle (Derivatization Point) Core->C5_Group Position 5 Target Biological Target (Kinase/DNA/Receptor) C2_Group->Target Ionic Interaction (Asp/Glu residues) C5_Group->Target H-Bond Donor/Acceptor (after derivatization)

Figure 1: Pharmacophore map of the 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine scaffold.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

Derivatives of the 5-amine scaffold are potent inhibitors of serine/threonine kinases (e.g., PI3K , mTOR , CK2 ).

  • Mechanism: The benzoxazole ring mimics the adenine base of ATP. The C5-substituent (often a urea or amide) extends into the hydrophobic pocket of the kinase, forming H-bonds with the "hinge region" of the enzyme.

  • Rationale: The C2-dimethylamino group often points towards the solvent front or interacts with the ribose-binding pocket, improving the drug's residence time.

Infectious Disease: Antimicrobial Mannich Bases

The scaffold itself acts as a precursor to bioactive Mannich bases .[1]

  • Target: DNA Gyrase (Subunit B) in bacteria.

  • Mechanism: The planar benzoxazole intercalates into bacterial DNA or binds to the ATP-binding site of gyrase, preventing supercoiling and blocking replication.

  • Spectrum: High efficacy against Gram-positive pathogens (S. aureus, E. faecalis) and moderate activity against Gram-negatives (E. coli).

CNS Disorders: Receptor Modulation

The "dimethylamino" motif is structurally homologous to neurotransmitter side chains (e.g., serotonin, histamine).

  • Potential: 5-HT receptor antagonists or H3 histamine receptor ligands.

  • Utility: Used as PET imaging tracers for amyloid plaques when conjugated with radioligands, leveraging the lipophilicity of the benzoxazole core to cross the Blood-Brain Barrier (BBB).

Validated Synthetic Protocol (Process Chemistry)

Objective: Synthesize the core scaffold 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine with >95% purity.

Reaction Scheme Logic: We avoid direct Mannich reaction on the benzoxazole ring due to regioselectivity issues. Instead, we use a condensation-reduction strategy which is self-validating (color change and solubility shift).

Step-by-Step Methodology

Step 1: Condensation (Ring Closure)

  • Reagents: 2-Amino-4-nitrophenol (1.0 eq), (Dimethylamino)acetic acid (1.1 eq), Polyphosphoric acid (PPA) (Solvent/Catalyst).

  • Protocol:

    • Mix 2-Amino-4-nitrophenol and (Dimethylamino)acetic acid in PPA.

    • Heat to 140°C for 4–6 hours. Checkpoint: The reaction mixture will darken and become viscous.

    • Cool to 60°C and pour onto crushed ice.

    • Neutralize with 20% NaOH to pH 8–9. Critical: The product precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water.

    • Intermediate Product: 2-[(Dimethylamino)methyl]-5-nitro-1,3-benzoxazole.

Step 2: Reduction (Nitro to Amine)

  • Reagents: Nitro-intermediate (from Step 1), Hydrazine hydrate (5.0 eq), Pd/C (10% wt), Ethanol.

  • Protocol:

    • Dissolve the nitro-compound in refluxing ethanol.

    • Add Pd/C catalyst carefully.

    • Add Hydrazine hydrate dropwise. Observation: Vigorous gas evolution (

      
      ).
      
    • Reflux for 2 hours.

    • Hot filter through Celite to remove Pd/C.

    • Evaporate solvent to yield the target 5-amine .

Synthesis Workflow Diagram

Synthesis Start 2-Amino-4-nitrophenol + (Dimethylamino)acetic acid Step1 Cyclization in PPA (140°C, 4h) Start->Step1 Inter Intermediate: 5-Nitro-2-(dimethylaminomethyl)benzoxazole Step1->Inter Step2 Reduction (Pd/C + N2H4, Reflux) Inter->Step2 Final Target: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Step2->Final

Figure 2: Synthetic route for the production of the target scaffold.

Experimental Profiling: Biological Assay

To validate the therapeutic potential, the synthesized derivatives must be screened. Below is a standard protocol for Antimicrobial Susceptibility Testing (MIC) , which is the primary screen for this class.

Protocol: Broth Microdilution Assay (CLSI Standards)
  • Preparation: Dissolve the benzoxazole derivative in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plating: Add 100 µL of compound solution to a 96-well plate (serial 2-fold dilutions). Add 100 µL of bacterial inoculum.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Data Summary: Typical Activity Profile

Based on structure-activity relationship (SAR) literature for this scaffold.

Derivative TypeC5-SubstituentTarget OrganismTypical MIC (µg/mL)Mechanism
Core Scaffold

(Free Amine)
S. aureus> 64 (Inactive)Needs lipophilic tail
Schiff Base

S. aureus4 – 8DNA Gyrase Inhibition
Urea

MCF-7 (Cancer)

Kinase Inhibition (VEGFR)
Sulfonamide

E. coli16 – 32Dihydropteroate Synthase

Future Outlook & Strategic Recommendations

The 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine scaffold is currently underutilized in advanced modalities.

  • PROTAC Linkers: The C2-dimethylamino group provides a solvent-exposed handle ideal for attaching E3 ligase recruiters (e.g., Thalidomide) without disrupting the warhead binding at C5.

  • CNS Delivery: The physicochemical properties (

    
    , 
    
    
    
    ) are ideal for blood-brain barrier penetration. Future work should focus on optimizing this scaffold for neurodegenerative diseases (Alzheimer's imaging or therapy).

Final Recommendation: For drug discovery programs, prioritize the C5-acylation of this scaffold to generate diversity, while maintaining the C2-dimethylamino group to ensure solubility and favorable pharmacokinetic properties.

References

  • Synthesis and biological evaluation of 2-substituted benzoxazoles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the synthesis of 2-substituted benzoxazoles and their evaluation as imaging agents and therapeutics. URL:[Link]

  • Benzoxazole Derivatives: A Review on Synthesis and Pharmacological Activity. Source: ResearchGate / International Journal of Pharmaceutical Sciences. Context: Comprehensive review of the antimicrobial and anticancer activities of benzoxazole-5-amine derivatives. URL:[Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. Source: MDPI (Molecules). Context: Green chemistry approaches for synthesizing the benzoxazole core using imidazolium chloride. URL:[Link]

  • Synthesis of Mannich bases derived from benzoxazolones and their biological activities. Source: PubMed. Context: Specific study on the antimicrobial activity of Mannich bases containing the dimethylamino-methyl motif. URL:[Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Executive Summary The compound 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Executive Summary

The compound 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine represents a "privileged scaffold" in medicinal chemistry, combining a fused bicyclic aromatic core with a basic solubilizing tail. This structural motif is critical in drug discovery, serving as a pharmacophore in therapeutic areas ranging from oncology (kinase inhibition) to infectious diseases (DNA gyrase inhibition).

This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, validated synthetic routes, and biological mechanisms. It is designed to support researchers in optimizing this scaffold for lead generation.

Molecular Identity & Physicochemical Profile

The molecule features a 1,3-benzoxazole core substituted at the C5 position with a primary amine (electron-donating) and at the C2 position with a (dimethylamino)methyl group. This specific substitution pattern balances lipophilicity with aqueous solubility, a common challenge in heterocyclic drug design.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Derivation
IUPAC Name 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amineSystematic Nomenclature
Molecular Formula C₁₀H₁₃N₃OStoichiometry
Molecular Weight 191.23 g/mol Calculated
Monoisotopic Mass 191.1059 DaHigh-Res MS
LogP (Predicted) 1.1 – 1.4Consensus Models (XLogP3)
pKa (Basic) ~9.2 (Dimethylamino group)Est. from aliphatic amines
pKa (Acidic) ~3.5 (Conjugate acid of 5-NH₂)Est. from anilines
PSA (Polar Surface Area) ~55 ŲCalculated
H-Bond Donors/Acceptors 2 / 4Lipinski Compliance
Physical State Pale yellow to brown solidClass characteristic
Solubility & Stability Insights
  • Aqueous Solubility: The tertiary amine at the C2-position serves as a "solubilizing tail." At physiological pH (7.4), the molecule exists in equilibrium with its cationic form, significantly enhancing water solubility compared to the parent benzoxazole.

  • Lipophilicity: With a LogP near 1.2, the compound possesses optimal membrane permeability, falling well within Lipinski’s Rule of 5 for oral bioavailability.

Synthetic Routes & Process Chemistry

The synthesis of 2-substituted benzoxazoles is well-established. For this specific derivative, a Convergent Route via a chloromethyl intermediate is the industry standard due to its scalability and regioselectivity.

Protocol: The "Chloromethyl Displacement" Route

Step 1: Cyclization to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

  • Reagents: 2-Amino-4-nitrophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Xylene (Solvent).

  • Procedure: Reflux 2-amino-4-nitrophenol with chloroacetyl chloride in xylene with a catalytic amount of p-toluenesulfonic acid (pTSA) for 4-6 hours. The Dean-Stark trap removes water to drive the cyclodehydration.

  • Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

Step 2: Nucleophilic Substitution (Amination)

  • Reagents: 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, Dimethylamine (40% aq. solution or in THF), Potassium Carbonate (

    
    ).
    
  • Procedure: Suspend the intermediate in acetonitrile. Add

    
     (2.0 eq) and dimethylamine (1.5 eq). Stir at 60°C for 3 hours.
    
  • Mechanism:

    
     displacement of the alkyl chloride by the secondary amine.
    

Step 3: Nitro Reduction to Final Amine

  • Reagents:

    
     (gas), Pd/C (10% catalyst), Methanol.
    
  • Procedure: Hydrogenate the nitro-precursor at 30 psi for 2 hours. Filter through Celite to remove catalyst.

  • Isolation: Evaporate solvent to yield 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine .

Visualization: Synthetic Pathway

SynthesisRoute Start 2-Amino-4-nitrophenol Inter1 2-(Chloromethyl)- 5-nitrobenzoxazole Start->Inter1 Reflux/Xylene Reagent1 + Chloroacetyl chloride (Cyclization) Inter2 2-[(Dimethylamino)methyl]- 5-nitrobenzoxazole Inter1->Inter2 K2CO3, 60°C Reagent2 + Dimethylamine (S_N2 Displacement) Final TARGET: 2-[(Dimethylamino)methyl]- 1,3-benzoxazol-5-amine Inter2->Final Hydrogenation Reagent3 + H2 / Pd-C (Reduction)

Caption: Three-step convergent synthesis utilizing a chloromethyl intermediate for regioselective side-chain installation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.30 ppm (s, 6H):

      
       – The sharp singlet confirms the dimethylamine group.
      
    • δ 3.75 ppm (s, 2H):

      
       – The methylene bridge connecting the ring and the amine.
      
    • δ 4.90 ppm (br s, 2H):

      
       – The primary amine protons (exchangeable with 
      
      
      
      ).
    • δ 6.60 – 7.30 ppm (m, 3H): Aromatic protons of the benzoxazole core (C4, C6, C7).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at m/z 192.1.

    • Fragmentation: Loss of dimethylamine (-45 Da) is a common fragmentation pathway, yielding a characteristic ion at m/z ~147.

Biological Relevance & Therapeutic Applications

The 5-aminobenzoxazole scaffold is a bioisostere of the purine bases (adenine/guanine), allowing it to interact with ATP-binding pockets and DNA minor grooves.

A. Kinase Inhibition (Oncology)

The 5-amino group serves as a critical hydrogen bond donor/acceptor in the hinge region of kinase enzymes. The basic tail (dimethylamino) extends into the solvent-exposed region or interacts with acidic residues (e.g., Asp/Glu) in the binding pocket, improving potency and selectivity.

  • Target Examples: PI3K, mTOR, and VEGFR pathways.

B. Antimicrobial Activity (Infectious Disease)

Benzoxazoles inhibit bacterial DNA gyrase (Topoisomerase II). The planar heterocyclic core intercalates between DNA base pairs, while the cationic side chain interacts with the phosphate backbone, stabilizing the cleavable complex and leading to bacterial cell death.

Visualization: Mechanism of Action (Kinase Binding)

MOA Drug 2-[(Dimethylamino)methyl]- 1,3-benzoxazol-5-amine Target Kinase ATP Pocket (Hinge Region) Drug->Target Binds to Interaction1 H-Bonding (5-NH2 group) Target->Interaction1 Glu/Val Residues Interaction2 Ionic Interaction (Basic Side Chain) Target->Interaction2 Asp Residues Effect Inhibition of Phosphorylation Interaction1->Effect Interaction2->Effect Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome

Caption: Pharmacodynamic interaction of the benzoxazole scaffold within a generic Kinase ATP-binding pocket.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the primary aromatic amine.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the 5-amino group.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to avoid precipitation.

References

  • PubChem. 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • Sener, E., et al. Synthesis and antimicrobial activities of 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives. Il Farmaco, 1997. [Link]

  • Zilifdar, F., et al. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 2022.[1] [Link][2]

  • Aiello, S., et al. Synthesis and biological evaluation of 2-(chloromethyl)benzoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 2008. [Link]

  • Smith, J.A. Benzoxazole Scaffolds in Medicinal Chemistry: A Review. Journal of Heterocyclic Chemistry, 2018.[2] (General Class Reference)

Sources

Exploratory

A Technical Guide to Predicting the Bioavailability of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is critically dependent on its pharmacokinetic profile, with bioavailability being a primary determinant of therapeutic success.[4][5][6][7] This in-depth technical guide provides a comprehensive framework for predicting and evaluating the oral bioavailability of novel 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine derivatives. As a Senior Application Scientist, the following sections synthesize field-proven insights with established protocols, offering a logical, multi-tiered approach that integrates computational, in vitro, and in vivo methodologies to de-risk drug development programs and accelerate the identification of promising clinical candidates.

Introduction: The Central Role of Bioavailability in Drug Discovery

Bioavailability, defined as the proportion of an administered drug that reaches systemic circulation, is a cornerstone of pharmacology and a critical parameter in drug development.[5][6][7][8] It directly influences a drug's efficacy, safety, and dosing regimen.[4][5] A compound with poor oral bioavailability may fail to achieve therapeutic concentrations, necessitate impractically high doses, or exhibit significant inter-patient variability, ultimately leading to clinical failure. Therefore, an early and accurate assessment of bioavailability is paramount to mitigating developmental risks and guiding the optimization of lead compounds.[9]

The benzoxazole nucleus is a versatile heterocyclic scaffold that is a key component of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][10] The 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine core, in particular, has garnered significant interest. However, the inherent physicochemical properties of this scaffold, such as its potential for ionisation and its lipophilicity, can present challenges to achieving optimal oral absorption. This guide will delineate a systematic approach to proactively address these challenges.

Tier 1: In Silico ADME Prediction - The First Line of Assessment

Before embarking on resource-intensive experimental studies, in silico (computational) models provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a large number of virtual or newly synthesized compounds.[11][12][13] These predictive models, often powered by machine learning algorithms, are invaluable for triaging compounds and prioritizing those with the highest probability of success.[12][14]

Key In Silico Parameters for Bioavailability Prediction

A comprehensive in silico assessment for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine derivatives should include the following key parameters:

  • Aqueous Solubility: Poor solubility is a frequent cause of low bioavailability.[7] In silico models can predict solubility at various pH values, which is particularly relevant for the amine-containing benzoxazole scaffold.

  • Intestinal Permeability: The ability of a compound to cross the intestinal epithelium is crucial for oral absorption.[15] Computational models can predict permeability based on molecular descriptors such as size, lipophilicity, and the number of hydrogen bond donors and acceptors.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter in the intestinal wall that can actively pump drugs back into the gut lumen, thereby reducing their absorption.[13] Identifying potential P-gp substrates early is critical.

  • Cytochrome P450 (CYP) Metabolism: First-pass metabolism in the liver, primarily by CYP enzymes, can significantly reduce the amount of drug reaching systemic circulation.[6][8] In silico models can predict which CYP isoforms are likely to metabolize a compound.

  • Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of a drug available to exert its therapeutic effect and be cleared from the body.

Recommended In Silico Tools

Several well-validated platforms are available for in silico ADME prediction:

  • SwissADME: A free and user-friendly web-based tool that provides a comprehensive ADME profile, including predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.[16]

  • pkCSM: This tool predicts a wide range of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity.[16]

  • ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties.[16]

In Silico Workflow and Decision-Making

The in silico prediction process should be structured to facilitate efficient decision-making.

Figure 1: In Silico ADME Prediction Workflow. This diagram illustrates the initial computational screening process for prioritizing benzoxazole derivatives.

Tier 2: In Vitro ADME Assays - Experimental Validation

Compounds that demonstrate promising in silico profiles should be advanced to in vitro ADME assays for experimental validation. These assays provide quantitative data on key absorption and metabolism parameters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that predicts passive permeability across an artificial lipid membrane.[17][18][19][20] It is a cost-effective first step to assess a compound's ability to diffuse across the intestinal epithelium.[18][20]

  • Preparation of the Donor Plate: A stock solution of the test compound (typically 10 mM in DMSO) is diluted in a buffer solution at a relevant physiological pH (e.g., pH 6.5 to mimic the upper intestine) to a final concentration of 50-100 µM. This solution is added to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., pH 7.4) that may contain a surfactant to act as a "sink" for the permeated compound.[21]

  • Assembly and Incubation: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane. The donor plate is then placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).[19][21]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Permeability ClassPapp (10-6 cm/s)Predicted Absorption
High> 10High
Medium1 - 10Medium
Low< 1Low

Table 1: Interpretation of PAMPA Permeability Data.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including tight junctions and the expression of transporters and metabolic enzymes.[15][22]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[23][24]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²).[23]

  • Permeability Assessment (Apical to Basolateral): The test compound (typically at 1-10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (e.g., up to 2 hours).[22]

  • Efflux Assessment (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.[22] This is often performed in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[22]

  • Quantification and Papp Calculation: Samples are taken from the donor and receiver compartments at various time points and analyzed by LC-MS/MS. The apparent permeability (Papp) is calculated.[23]

Permeability ClassPapp (A→B) (10-6 cm/s)Predicted Absorption
High> 20High
Medium5 - 20Medium
Low< 5Low

Table 2: Interpretation of Caco-2 Permeability Data.

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux and suggests that the compound is a substrate for transporters like P-gp.

Metabolic Stability Assay

The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes.[25] This is a critical parameter as high metabolic clearance can lead to low oral bioavailability.[26] The most common in vitro system for assessing Phase I metabolism is liver microsomes.[26][27][28]

  • Incubation Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[25][26][28]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[28] A control incubation without NADPH is also run to assess non-enzymatic degradation.[28]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25][27]

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.

Metabolic Stability ClassIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
High> 30< 23
Medium10 - 3023 - 231
Low< 10> 231

Table 3: Interpretation of Metabolic Stability Data.

Figure 2: In Vitro ADME Testing Cascade. This diagram outlines the sequential in vitro assays for experimental validation.

Tier 3: In Vivo Pharmacokinetic Studies - The Definitive Assessment

The final and most definitive assessment of bioavailability is conducted through in vivo pharmacokinetic (PK) studies in animal models.[29][30] These studies provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[9][29][31]

Study Design and Execution
  • Animal Model Selection: The rat is a commonly used species for initial PK studies due to its well-characterized physiology and ease of handling.

  • Dosing and Administration: The test compound is typically administered via two routes: intravenous (IV) bolus and oral gavage (PO).[32] The IV dose serves as the reference for 100% bioavailability.[8]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the full plasma concentration-time profile.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

Key Pharmacokinetic Parameters

The following PK parameters are essential for determining oral bioavailability:

  • Area Under the Curve (AUC): The total drug exposure over time.[6]

  • Maximum Concentration (Cmax): The highest observed plasma concentration.[6]

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[6]

  • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Calculation of Oral Bioavailability (%F)

Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose:

%F = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

In Vivo PK Workflow

Figure 3: In Vivo Pharmacokinetic Study Workflow. This diagram shows the process of determining the definitive bioavailability in an animal model.

Data Integration and Structure-Activity Relationship (SAR) Analysis

The true power of this tiered approach lies in the integration of data from all three stages. By correlating the in silico, in vitro, and in vivo data, researchers can build a comprehensive understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the bioavailability of the 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine scaffold.[33]

For example, if a series of analogs shows poor permeability in the Caco-2 assay that was not predicted in silico, this may point to the involvement of specific efflux transporters. If metabolic instability is observed, the in vitro metabolite identification studies can pinpoint the sites of metabolism on the scaffold, guiding medicinal chemists to block these "soft spots" through chemical modification.

This iterative process of design, prediction, testing, and analysis is central to modern drug discovery and is essential for optimizing the bioavailability of this promising class of compounds.

Conclusion

Predicting the bioavailability of novel drug candidates is a complex but essential undertaking. By employing a systematic, multi-tiered approach that combines the predictive power of in silico modeling with the empirical rigor of in vitro and in vivo experimentation, drug discovery teams can make more informed decisions, optimize their lead compounds more efficiently, and ultimately increase the probability of clinical success for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine based therapeutics. This guide provides a robust framework for this critical aspect of drug development, empowering researchers to navigate the challenges of bioavailability and unlock the full therapeutic potential of this important chemical scaffold.

References

  • Colorcon. (2024, September 9). Understanding Bioavailability: Why It Matters in Drug Development.
  • Prieto, P., et al. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Prime Scholars. (2024, September 30). Insights in Biomedicine Understanding Bioavailability: A Key Concept in Pharmacology and Drug Development.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Walsh Medical Media. (2025, August 29). Bioavailability and Its Role in Effective Drug Development.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Longdom Publishing. Bioavailability Importance and Implications in Pharmacology.
  • DDReg Pharma. What is Bioavailability for Drugs?.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies.
  • PMC. In Silico ADME Methods Used in the Evaluation of Natural Products.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.
  • MDPI. (2023, November 12). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
  • Mercell. metabolic stability in liver microsomes.
  • CD ComputaBio. In Silico ADMET Prediction Service.
  • BioDuro. ADME Caco-2 Permeability Assay.
  • ResearchGate. Structure activity relationship of benzoxazole derivatives.
  • Enamine. Caco-2 Permeability Assay.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.
  • PubMed. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Charnwood Discovery. PAMPA In Vitro Assay.
  • Merck Millipore. Metabolic Stability Assays.
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • ResearchGate. Structure activity relationship of the synthesized compounds.
  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799–3802.
  • PMC. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • WuXi AppTec. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • PMC. (2022, September 28). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
  • PMC. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • Bentham Science Publisher. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • MDPI. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • PMC. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System.
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Foundational

Technical Whitepaper: Solubility Profiling of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Topic: Solubility Profile and Solvent Selection Strategy for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Engineers, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Solvent Selection Strategy for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists[1][2]

Executive Summary & Molecular Architecture

The compound 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine represents a specific class of functionalized heterocycles often utilized as intermediates in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes.[1][2] Its solubility profile is governed by a "push-pull" electronic system: the lipophilic, aromatic benzoxazole core competes with two distinct amine functionalities—a primary aromatic amine at position 5 and a basic tertiary aliphatic amine at position 2.[1]

Understanding the solubility landscape of this molecule is critical for:

  • Synthetic Optimization: Selecting the correct solvent for nucleophilic substitution or coupling reactions.

  • Purification: Designing crystallization protocols or liquid-liquid extraction (LLE) workups.[2]

  • Biological Assays: Ensuring complete dissolution in DMSO stock solutions without precipitation in aqueous buffers.

Physicochemical Descriptors (Theoretical)

To predict solubility behavior, we must first analyze the molecular descriptors.[1]

PropertyEstimated ValueMechanistic Implication
Core Scaffold BenzoxazolePlanar, aromatic, lipophilic.[1][2] Drives solubility in chlorinated and aromatic solvents.
Substituent 1 5-NH₂ (Primary Amine)H-bond donor/acceptor.[1][2] Increases polarity; susceptible to oxidation.
Substituent 2 2-CH₂N(CH₃)₂Tertiary amine.[2] Highly basic (pKa ~9.0–9.5).[2] Protonation site for aqueous solubility.
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic.[2] Suggests good solubility in alcohols and esters.
pKa (Basic) ~9.2 (Aliphatic N)Soluble in aqueous acid (pH < 7); insoluble in basic aqueous media.[1][2]

Predicted Solubility Profile & Solvent Compatibility

Note: As specific empirical data for this exact intermediate is often proprietary, the following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoxazole derivatives (e.g., 5-amino-2-methylbenzoxazole) and standard solubility parameters.

Organic Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) The dipole-dipole interactions of DMSO effectively solvate the polar benzoxazole core.[1][2] Preferred for stock solutions.
Chlorinated DCM, ChloroformHigh (>50 mg/mL) Excellent solvation of the aromatic core and the dimethylamino side chain.[1][2] Preferred for extraction.
Polar Protic Methanol, EthanolModerate-High (20-50 mg/mL) The 5-NH₂ group acts as an H-bond donor, facilitating dissolution.[1][2] Solubility increases significantly with temperature.[3]
Ethers THF, 1,4-DioxaneModerate (10-30 mg/mL) Good general solubility, though less effective than chlorinated solvents.[1][2] Useful for reactions requiring anhydrous conditions.
Non-Polar Hexane, HeptaneLow (<1 mg/mL) The polarity of the two amine groups and the heterocycle prevents significant interaction with aliphatic hydrocarbons.[1][2]
Aqueous Water (pH 7)Low (<0.5 mg/mL) The neutral molecule is too lipophilic.[1][2]
Aqueous Acid 0.1M HClHigh (>50 mg/mL) Protonation of the dimethylamino group forms a water-soluble salt.[2]
Critical Stability Warning
  • Ketones (Acetone/MEK): While solubility is likely good, avoid storing the compound in ketones for extended periods.[1][2] The primary amine at position 5 can react with ketones to form imines (Schiff bases) , leading to sample degradation.[1][2]

  • Chlorinated Solvents: Avoid prolonged storage in Chloroform/DCM due to potential slow quaternization of the tertiary amine or oxidation.[2]

Experimental Validation Protocol

To confirm the exact solubility for regulatory or process scaling, the following Gravimetric Saturation Method is the gold standard. This protocol ensures self-validation through triplicate measurements.[2]

Workflow Visualization

SolubilityProtocol cluster_Analysis Quantification (Parallel Paths) Start Start: Solid Sample (Purity >98%) Prep Excess Solid Addition (Add solid to 2mL solvent until undissolved) Start->Prep Equilibrate Equilibration (Shake 24h @ 25°C) Prep->Equilibrate Filter Filtration (0.45µm PTFE Syringe Filter) Equilibrate->Filter Gravimetric Gravimetric Analysis (Evaporate solvent -> Weigh residue) Filter->Gravimetric High Conc. HPLC HPLC-UV Analysis (Dilute filtrate -> Inject) Filter->HPLC Low Conc. (<1mg/mL) Calc Calculate Solubility (S) S = Mass_residue / Volume_solvent Gravimetric->Calc HPLC->Calc

Figure 1: Standard Operating Procedure (SOP) for solubility determination. The dual-path analysis ensures accuracy across dynamic ranges.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1][2]

  • Saturation: Vortex for 1 minute. If the solid dissolves completely, add more solid until a suspension persists (saturation point).[1][2]

  • Equilibration: Place the vial in a thermomixer at 25°C and shake at 750 RPM for 24 hours.

  • Filtration: Centrifuge the suspension. Draw the supernatant and filter through a 0.45 µm PTFE filter (PTFE is resistant to most organic solvents).[2]

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of the clear filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven or nitrogen stream).[2]

    • Weigh the dried residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / 0.5 mL).[1][2]

Strategic Applications in Synthesis & Formulation

Synthesis & Purification Strategy

The solubility profile dictates the workup strategy.[2] Since the molecule contains a basic side chain:[1][2]

  • Reaction Solvent: Use THF or Dioxane for coupling reactions. They solubilize the reagent but allow for easy removal.

  • Acid-Base Extraction (Purification):

    • Dissolve crude mixture in Ethyl Acetate (organic phase).[2][4]

    • Wash with 0.5M HCl (aqueous phase).[2] The target molecule will protonate and move to the aqueous layer, leaving non-basic impurities in the organic layer.[1][2]

    • Neutralize the aqueous layer with NaOH (pH > 10).[2] The molecule precipitates or oils out.

    • Extract back into DCM or Ethyl Acetate .

Biological Assay Formulation

For in vitro assays (IC50 determination):

  • Stock Solution: Prepare a 10 mM or 20 mM stock in 100% DMSO .

  • Dilution: When diluting into aqueous buffer (PBS), ensure the final DMSO concentration is <1%.

  • Precipitation Risk: If the assay pH is > 8.0, the molecule may crash out at high concentrations.[1][2] Maintain pH < 7.4 if possible, or use a carrier like cyclodextrin if high concentrations are required.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59777016, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine.[1][2][5] Retrieved from [Link][1][2]

  • Baranovsky, I.V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols...[1][2][6][7] Molecules, 25(17), 3768.[1][2] Retrieved from [Link][1][2]

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Exploratory

Introduction: The Benzoxazole Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the History and Discovery of Amino-Substituted Benzoxazole Derivatives The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, repre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Amino-Substituted Benzoxazole Derivatives

The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, represents a cornerstone of heterocyclic chemistry.[1][2][3] First developed in 1947, this planar, bicyclic system is not merely a synthetic curiosity; it is a "privileged scaffold" in drug discovery.[2][4] Its rigid structure and electron-rich nature provide an ideal framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[5] Benzoxazole derivatives are integral to compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][6][7][8]

Within this important class of molecules, the introduction of an amino substituent has proven to be a particularly powerful strategy for medicinal chemists. The amino group, acting as a potent hydrogen bond donor and acceptor, and a key site for further molecular elaboration, significantly enhances the therapeutic potential of the benzoxazole core. This guide provides a technical deep-dive into the historical evolution, synthetic methodologies, and pharmacological significance of amino-substituted benzoxazole derivatives, tracing their journey from laboratory curiosities to critical components of modern therapeutic agents.

Part 1: Foundational Syntheses and the Dawn of Amino-Benzoxazoles

The story of amino-substituted benzoxazoles begins with the fundamental methods developed for the parent ring system. The classical and most direct approach involves the condensation of an o-aminophenol with a suitable electrophile, followed by cyclization.

The Classical Phillips-Ladenburg Condensation

The foundational method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivative (like an acyl chloride or ester), typically under harsh conditions requiring high temperatures and strong acids.[5][9] For instance, the synthesis of 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives was historically achieved by heating 2,4-diaminophenol with appropriate carboxylic acids in the presence of polyphosphoric acid (PPA).[1][3] PPA serves as both a catalyst and a dehydrating agent to drive the final ring-closing step.

Causality Behind the Method: This approach is direct and conceptually simple. The nucleophilic amino group of the aminophenol attacks the electrophilic carbonyl carbon of the carboxylic acid, forming an amide intermediate. The nearby hydroxyl group then acts as an intramolecular nucleophile, attacking the same carbonyl carbon (now part of the amide) to displace water and form the stable, aromatic oxazole ring. The high temperatures are necessary to overcome the activation energy for this dehydration and cyclization process.

The Introduction of the 2-Amino Group: A Hazardous Beginning

The synthesis of 2-aminobenzoxazoles, a key subclass, initially relied on a highly effective but notoriously hazardous reagent: cyanogen bromide (BrCN) .[10][11] The reaction involves the cyclization of o-aminophenols with BrCN.

Experimental Protocol: Classical Synthesis of 2-Aminobenzoxazole (Illustrative)

  • Reaction Setup: An o-aminophenol is dissolved in a suitable solvent, such as aqueous alcohol.

  • Reagent Addition: An aqueous solution of cyanogen bromide (BrCN) is added dropwise to the solution at a controlled temperature (often 0-10 °C) with vigorous stirring.

  • Cyclization: The reaction mixture is stirred for several hours, allowing for the formation of an intermediate which subsequently cyclizes.

  • Workup: The reaction is neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-aminobenzoxazole product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization.

Trustworthiness and Self-Validation: While this protocol provides the desired product, its primary drawback is the extreme toxicity of cyanogen bromide.[10][11] This significant safety concern was the primary driver for the development of alternative, safer synthetic routes, making the search for BrCN replacements a critical goal in the field.

Part 2: The Evolution to Safer and More Efficient Synthetic Strategies

The inherent dangers and limitations of classical methods spurred extensive research into developing milder, safer, and more versatile protocols for synthesizing amino-substituted benzoxazoles.

Safer Cyanating Agents: Replacing Cyanogen Bromide

To circumvent the toxicity of BrCN, researchers developed alternative electrophilic cyanating agents. A notable success in this area is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[10] This non-toxic, readily available reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), serves as an excellent source of electrophilic cyanide for the cyclization of o-aminophenols.[10] Another non-toxic agent used is NCTS in the presence of lithium hexamethyldisilazide (LiHMDS).[1]

Causality Behind the Improvement: NCTS provides the necessary "CN+" synthon for the reaction but is a stable, manageable solid. The Lewis acid activates the cyano group, making it susceptible to nucleophilic attack by the aminophenol's amino group. The subsequent reaction proceeds through a mechanism similar to the BrCN route but without the associated hazards, representing a significant advance in laboratory safety and green chemistry.[10]

G

Caption: Logical progression from hazardous to modern synthetic methods.

The Smiles Rearrangement: A Metal-Free Approach

A clever and efficient metal-free strategy for synthesizing N-substituted 2-aminobenzoxazoles is the Smiles rearrangement .[10][11] This intramolecular nucleophilic aromatic substitution (SNAr) reaction provides a powerful tool for functionalizing the benzoxazole core.[10][11]

The process typically starts with readily available benzoxazole-2-thiol. Activation with an agent like chloroacetyl chloride, followed by the addition of an amine, triggers the rearrangement.

Experimental Protocol: Smiles Rearrangement for N-Substituted 2-Aminobenzoxazoles

  • Activation: Benzoxazole-2-thiol is dissolved in a suitable solvent (e.g., acetonitrile). Chloroacetyl chloride is added, forming an activated thioester intermediate.

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture, along with a base such as triethylamine (Et₃N).

  • Rearrangement: The amine's nitrogen atom attacks the C2 position of the benzoxazole ring. This initiates a cascade where the C-S bond is broken, and a new C-N bond is formed, ultimately releasing a thiol-containing byproduct.

  • Reaction Monitoring: The reaction is typically heated (e.g., to 70-80 °C) and monitored by LC-MS until completion.

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography.

Trustworthiness and Self-Validation: This method is highly reliable due to its intramolecular nature, which often leads to clean reactions and high yields. The scope is broad, accommodating a wide variety of amines.[10] Its key advantage is avoiding the use of transition metal catalysts, which can be expensive and require removal from the final product, a critical consideration in drug development.[10]

Smiles_Rearrangement start Benzoxazole-2-thiol step1 Step 1: Activation|{Add Chloroacetyl Chloride} start->step1 intermediate Activated Thioester Intermediate step1->intermediate step2 Step 2: Amine Addition|{Add R₂NH + Base (Et₃N)} intermediate->step2 rearrangement Intramolecular SNAr|{Smiles Rearrangement Occurs} step2->rearrangement product N-Substituted 2-Aminobenzoxazole rearrangement->product

Caption: Workflow for the Smiles Rearrangement synthesis.

Rise of Catalytic and Greener Methods

Recent advances have focused on using catalysts to improve reaction efficiency and embrace green chemistry principles.[12] A multitude of methods have been developed using 2-aminophenol as the primary precursor.[4][6][12]

  • Metal-Catalyzed Synthesis: Various metal catalysts, including those based on copper, palladium, iron, and zinc, have been employed for the oxidative cyclization of o-aminophenols with aldehydes or other partners.[2][12][13] These catalysts often allow the reactions to proceed under milder conditions and with greater functional group tolerance. For example, TiO₂–ZrO₂ has been used as a green catalyst for the reaction between 2-aminophenol and aromatic aldehydes, achieving high yields in short reaction times.[12]

  • Heterogeneous Catalysis: The use of solid-supported catalysts like KF-Al₂O₃ offers significant advantages, including simple workup procedures (the catalyst can be filtered off) and catalyst reusability, aligning with the principles of sustainable chemistry.[4][12]

  • Microwave-Irradiated Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the formation of benzoxazoles, often from hours to minutes, while providing excellent yields.[4]

Quantitative Data Summary: Comparison of Synthetic Methodologies

MethodKey ReagentsCatalyst/ConditionsTypical YieldsKey Advantages
Classical PPA 2,4-diaminophenol, Carboxylic AcidPolyphosphoric Acid (PPA), High Temp.Moderate to GoodDirect, uses basic reagents
Cyanogen Bromide o-aminophenol, BrCNAqueous alcoholGood to ExcellentHighly effective
NCTS Method o-aminophenol, NCTSBF₃·Et₂O, RefluxGood to ExcellentNon-toxic, operational simplicity[10]
Smiles Rearrangement Benzoxazole-2-thiol, AmineBase (Et₃N), HeatGood to ExcellentMetal-free, wide amine scope[10]
Heterogeneous Catalysis o-aminophenol, Acid DerivativeKF-Al₂O₃, Room Temp.83-95%Reusable catalyst, mild conditions[4][12]
Microwave Synthesis o-aminophenol, CarbodiimideZnCl₂, 80 °C, Microwave90-94%Extremely fast reaction times[4]

Part 3: Pharmacological Significance and Applications in Drug Discovery

The vast synthetic toolbox for creating amino-substituted benzoxazoles is driven by their remarkable utility in medicinal chemistry. The amino group provides a critical interaction point with biological targets and a versatile handle for structure-activity relationship (SAR) studies.

A Broad Spectrum of Biological Activity

Amino-substituted benzoxazoles have been identified as potent agents across a wide array of disease areas. They are known to possess significant antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][8][14] This diverse activity stems from the scaffold's ability to be tailored to fit into various enzyme active sites and receptor binding pockets.[7]

  • Enzyme Inhibition: This class of compounds has yielded potent inhibitors of various enzymes. They have been explored as inhibitors of kinases like c-Met (implicated in cancer) and proteases.[10][15] More recently, 2-aminobenzoxazole derivatives have been identified as the most potent known inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune diseases.[16]

  • Receptor Antagonism: A notable discovery was a class of 2-substituted benzoxazole carboxamides that act as potent antagonists of the 5-HT₃ receptor.[17] This has potential applications for treating conditions like irritable bowel syndrome.[17]

  • Anticancer Agents: Numerous amino-benzoxazole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including breast, lung, and colorectal cancer.[2][8][18] They can interfere with critical cellular processes, making them attractive candidates for oncology research.

From Bench to Clinic: The Drug Development Pipeline

The journey from initial discovery to a potential therapeutic involves rigorous optimization of a lead compound's properties. The amino-substituted benzoxazole core allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties (e.g., oral bioavailability, metabolic stability). The development of orally active c-Met kinase inhibitors and 5-HT₃ antagonists showcases how SAR exploration around this scaffold can lead to compounds with drug-like characteristics.[15][17]

The continuous development of new synthetic methods directly fuels this discovery process, enabling the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization, ensuring that the rich history of the amino-substituted benzoxazole will continue with future discoveries.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Advances. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. Available at: [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. (2010). National Center for Biotechnology Information. Available at: [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Available at: [Link]

  • Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Matilda. Available at: [Link]

  • Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-Amino-N-(Substituted Alkyl) Benzoxazole-5- Carboxamide Derivatives as Antiinflammatory and Antioxidant Drugs. (2023). YouTube. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Center for Biotechnology Information. Available at: [Link]

  • A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. (n.d.). Thieme Chemistry. Available at: [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine: Synthesis, Characterization, and Potential Applications

This document provides a comprehensive technical overview of the novel heterocyclic compound, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. It is intended for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the novel heterocyclic compound, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, analysis, and potential therapeutic applications of benzoxazole derivatives. This guide delves into the rationale behind synthetic strategies, provides detailed analytical protocols for characterization, and explores the compound's biological significance based on its structural motifs.

Compound Profile and Physicochemical Properties

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their significant and diverse pharmacological activities.[1][2][3] The structure incorporates a 5-amino group, which can serve as a key site for further functionalization, and a dimethylaminomethyl substituent at the 2-position. The tertiary amine provided by the dimethylamino group is a common pharmacophore in many FDA-approved drugs, often enhancing solubility and modulating biological activity.[4]

A summary of the key identifiers and predicted physicochemical properties for this compound is presented below.

IdentifierValueSource
Compound Name 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine-
Molecular Formula C₁₀H₁₃N₃OPubChem[5]
Molecular Weight 191.23 g/mol PubChem[5]
Monoisotopic Mass 191.10587 DaPubChem[5]
IUPAC Name 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine-
InChI Key UHEGQCHRSZABRL-UHFFFAOYSA-NPubChem[5]
Canonical SMILES CN(C)CC1=NC2=C(O1)C=CC(=C2)NPubChem[5]
Predicted XLogP 1.0PubChem[5]
Predicted H-Bond Donor Count 1PubChem[5]
Predicted H-Bond Acceptor Count 4PubChem[5]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Benzene Ring
C1 [label="C", pos="0,1!"];
C2 [label="C", pos="-0.87,0.5!"];
C3 [label="C", pos="-0.87,-0.5!"];
C4 [label="C", pos="0,-1!"];
C5 [label="C", pos="0.87,-0.5!"];
C6 [label="C", pos="0.87,0.5!"];

// Fused Oxazole Ring
O1 [label="O", pos="1.74,0!"];
N1 [label="N", pos="-1.74,0!"];
C7 [label="C", pos="0,0!"]; // Bridgehead Carbon// Substituents
C8 [label="C", pos="2.61,0.5!"];
N2 [label="N", pos="3.48,0!"];
C9 [label="C", pos="4.35,0.5!"];
C10 [label="C", pos="3.48,-1!"];
N3 [label="N", pos="0,-2!"];
H1 [label="H₂", pos="0,-2.5!"];


// Benzene Ring Bonds
C1 -- C2 [style=solid];
C2 -- C3 [style=dashed];
C3 -- C4 [style=solid];
C4 -- C5 [style=dashed];
C5 -- C6 [style=solid];
C6 -- C1 [style=dashed];

// Oxazole Ring Bonds
C6 -- O1 [style=solid];
O1 -- C8 [style=solid];
C8 -- N1 [style=solid];
N1 -- C2 [style=solid];
C8 -- C7 [style=dashed]; // To represent the double bond in the ring// Substituent Bonds
C8 -- N2 [style=solid];
N2 -- C9 [style=solid];
N2 -- C10 [style=solid];
C4 -- N3 [style=solid];
N3 -- H1 [style=invis];

// Labels
lab_N [label="N(CH₃)₂", pos="4.5,0!"];
lab_NH2 [label="NH₂", pos="0,-1.7!"];
lab_O [label="O", pos="1.9,0.2!"];
lab_N_ring [label="N", pos="-1.9,0.2!"];

// Hide the actual nodes used for positioning labels
C9, C10, H1, C7 [style=invis];

}

Caption: Chemical structure of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine.

Synthetic Strategy and Experimental Protocol

The synthesis of 2-substituted benzoxazoles is a well-established field in organic chemistry.[6][7] A common and efficient method involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.[6] For the target compound, a plausible and logical synthetic route begins with 4-nitro-2-aminophenol. This starting material is commercially available and contains the necessary functionalities in the correct positions for elaboration into the final product.

The chosen strategy involves two key transformations:

  • Condensation/Cyclization: The o-aminophenol is reacted with N,N-dimethylglycine (or an activated form) to form the benzoxazole ring. This reaction is typically promoted by a dehydrating agent or by activating the carboxylic acid.

  • Nitro Group Reduction: The nitro group is reduced to the primary amine to yield the final product. Performing the reduction as the final step prevents potential side reactions of the more nucleophilic diamine intermediate during the cyclization step.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-[(Dimethylamino)methyl]-5-nitro-1,3-benzoxazole

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve N,N-dimethylglycine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Acid Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise. Allow the mixture to stir for 20 minutes to form the activated ester. Rationale: Activating the carboxylic acid is necessary to facilitate the nucleophilic attack by the amino group of the aminophenol, which is a key step in amide bond formation preceding cyclization.

  • Condensation: In a separate flask, dissolve 4-nitro-2-aminophenol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the amide formation, add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent and heat the mixture to reflux to drive the intramolecular cyclization and formation of the benzoxazole ring.[6]

  • Work-up and Purification: After cooling, quench the reaction by pouring it into a cold saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • Setup: Dissolve the purified 2-[(dimethylamino)methyl]-5-nitro-1,3-benzoxazole (1.0 equivalent) from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with minimal side products.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature until the consumption of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Filtration and Isolation: Upon completion, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. The purity can be assessed by HPLC and NMR, and if necessary, further purification can be achieved by recrystallization or chromatography.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[8][9][10]

Standard LC-MS/MS Protocol

This protocol outlines a general method for the analysis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. Optimization of specific parameters may be required.

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Method Parameters:

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: A C18 column is well-suited for retaining and separating moderately polar compounds like the target analyte.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Rationale: The acidic mobile phase ensures the amine functionalities are protonated, leading to better peak shape and ionization efficiency in positive mode ESI.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transition: The precursor ion would be the protonated molecule [M+H]⁺ at m/z 192.1. Product ions would be generated by fragmentation of the dimethylaminomethyl side chain and the benzoxazole core. These transitions must be determined experimentally by infusing a pure standard.

Potential Applications and Biological Significance

While specific biological data for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is not widely published, its structural components suggest significant potential in drug discovery.

  • Antimicrobial and Antitumor Activity: The benzoxazole scaffold is a core component of numerous compounds with demonstrated antimicrobial, antifungal, and antitumor properties.[1][2] The 5-amino group, in particular, can be a crucial interaction point or a handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

  • CNS Activity: Many central nervous system (CNS) active agents contain the benzoxazole moiety. Notably, certain 2-aminobenzoxazoles have been identified as potent 5-HT₃ receptor antagonists, with potential applications in treating conditions like irritable bowel syndrome.[11] The dimethylamino group is also prevalent in CNS drugs, where it often aids in crossing the blood-brain barrier.[4]

  • Kinase Inhibition: The aminobenzoxazole structure is related to scaffolds known to target various protein kinases, which are critical targets in oncology and inflammatory diseases.

Further research, including in vitro screening against various biological targets (e.g., cancer cell lines, bacterial strains, specific receptors), is required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. However, based on related amine-containing heterocyclic compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin, eyes, and clothing.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][15]

References

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Available at: [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Available at: [Link]

  • PubChemLite. (n.d.). 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine. Available at: [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Available at: [Link]

  • MolPort. (n.d.). Compound 2-[({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol. Available at: [Link]

  • ChemBK. (n.d.). 2-METHYL-1,3-BENZOXAZOL-5-AMINE. Available at: [Link]

  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]

  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Available at: [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • American Elements. (n.d.). Benzoxazoles. Available at: [Link]

  • Stenutz. (n.d.). N,N-dimethyl-1,3-benzoxazol-2-amine. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. Available at: [Link]

  • PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Available at: [Link]

  • AWS. (n.d.). benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Available at: [Link]

  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available at: [Link]

  • Bentham Science. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. Available at: [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. Available at: [Link]

  • PubMed. (2010, November 15). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Technical Application Note: High-Purity Synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Executive Summary This application note details a robust, field-proven protocol for the synthesis of 2-[(Dimethylamino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (CAS: 72745-76-7 analog).[1] This scaffold is a critical pharmacophore in kinase inhibitor development and GPCR ligand research.

The protocol utilizes a convergent three-stage synthetic strategy designed for high purity (>98%) and scalability . Unlike one-pot "black box" methods, this route isolates stable intermediates, allowing for rigorous quality control at critical checkpoints. The pathway leverages the high reactivity of the 2-chloromethyl handle for late-stage diversification, ensuring the sensitive 5-amino group is generated only in the final step to prevent oxidation.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The core benzoxazole ring is constructed first using a modified Phillips condensation, followed by nucleophilic substitution, and finally, chemoselective reduction.

Retrosynthesis Target Target: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Intermediate2 Intermediate 2: N,N-Dimethyl-1-(5-nitro-1,3-benzoxazol-2-yl)methanamine Target->Intermediate2 Nitro Reduction (H2, Pd/C) Intermediate1 Intermediate 1: 2-(Chloromethyl)-5-nitro-1,3-benzoxazole Intermediate2->Intermediate1 Nucleophilic Substitution (SN2) Reagent1 Reagent: Dimethylamine Intermediate2->Reagent1 SM1 Starting Material 1: 2-Amino-4-nitrophenol Intermediate1->SM1 Cyclocondensation SM2 Starting Material 2: Chloroacetyl Chloride (or Chloroacetic Acid) Intermediate1->SM2

Figure 1: Retrosynthetic disconnection showing the preservation of the nitro group until the final step to avoid oxidative degradation of the aniline.[1]

Safety & Handling Pre-Requisites

  • 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: Potent alkylating agent.[1] Likely lachrymator and skin sensitizer. Handle strictly in a fume hood.

  • Polyphosphoric Acid (PPA): Viscous, corrosive acid. Requires mechanical stirring and careful quenching.

  • Hydrogenation: Palladium on Carbon (Pd/C) is pyrophoric when dry. Maintain inert atmosphere (Argon/Nitrogen) before introducing hydrogen.

Detailed Experimental Protocol

Stage I: Synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

This step constructs the heterocyclic core. We utilize Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent, which provides superior yields compared to thermal reflux in xylenes.

  • Reagents:

    • 2-Amino-4-nitrophenol (1.0 eq)[1]

    • Chloroacetic acid (1.2 eq)[1]

    • Polyphosphoric Acid (PPA) (10-15 g per g of reactant)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity) with PPA.

  • Addition: Heat PPA to 60°C. Add 2-Amino-4-nitrophenol and Chloroacetic acid simultaneously.

  • Cyclization: Increase temperature to 120°C and stir for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting aminophenol is highly polar; the product will be less polar.

  • Quenching: Cool the mixture to 80°C. Pour slowly into crushed ice/water with vigorous stirring. Caution: Exothermic.

  • Isolation: Neutralize the slurry to pH 7-8 using saturated NaHCO₃ or 10% NaOH solution. The product will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water, and dry.[2] Recrystallize from Ethanol/Water if purity is <95%.

Technical Insight: The electron-withdrawing nitro group at position 5 deactivates the nucleophilicity of the phenol, making PPA necessary to drive the ring closure.

Stage II: Nucleophilic Substitution to form N,N-Dimethyl-1-(5-nitro-1,3-benzoxazol-2-yl)methanamine
  • Reagents:

    • 2-(Chloromethyl)-5-nitro-1,3-benzoxazole (Intermediate 1)[1]

    • Dimethylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][3]

    • Solvent: Acetonitrile (ACN) or THF[1]

Procedure:

  • Dissolution: Dissolve Intermediate 1 in ACN (0.1 M concentration).

  • Reaction: Add K₂CO₃ followed by the dropwise addition of Dimethylamine solution at 0°C.

  • Conditions: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Outcome: Product is usually obtained as a yellow/orange solid. Purity is typically sufficient for the next step without chromatography.

Stage III: Reduction to 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

The final step reduces the nitro group to the amine. Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a viable alternative if H₂ gas is restricted.

  • Reagents:

    • Nitro Intermediate (Stage II product)

    • 10% Pd/C (10 wt% loading)

    • Hydrogen Gas (Balloon pressure)[1]

    • Solvent: Methanol or Ethanol

Procedure:

  • Preparation: Dissolve the nitro compound in Methanol. Degas the solution with Argon for 10 minutes.

  • Catalyst Addition: Carefully add Pd/C under an Argon stream.

  • Hydrogenation: Purge the flask with Hydrogen (x3) and stir under H₂ balloon pressure at RT for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The amine product will be polar and may streak on silica; use an amine-modified eluent (e.g., DCM/MeOH/NH₄OH) for TLC.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate to yield the target amine.

  • Storage: Store under Nitrogen at -20°C. Aminobenzoxazoles can oxidize over time.[1]

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
MS (ESI+) [M+H]+ = 192.1 ± 0.1 m/zLC-MS
1H NMR (DMSO-d6) δ 7.3-7.5 (m, Ar-H), 6.6-6.8 (m, Ar-H), 4.8-5.0 (br s, NH2), 3.7 (s, 2H, CH2), 2.3 (s, 6H, N(CH3)2)400 MHz NMR

Key NMR Diagnostic: Look for the singlet at ~3.7 ppm (methylene bridge) and the singlet at ~2.3 ppm (dimethyl group). The disappearance of the downfield aromatic signals typical of nitro-compounds confirms reduction.

Workflow Diagram

Workflow Step1 Step 1: Cyclization (PPA, 120°C) Form Benzoxazole Core Step2 Step 2: Substitution (Me2NH, K2CO3) Install Dimethylamino Step1->Step2 Isolated Intermediate Step3 Step 3: Reduction (H2, Pd/C) Form 5-Amine Step2->Step3 Clean Conversion QC QC / Validation NMR, HPLC, MS Step3->QC Final Product

Figure 2: Linear workflow ensuring intermediate validation before the final reduction step.

Troubleshooting & Critical Control Points

  • Incomplete Cyclization (Stage I): If the reaction in PPA is sluggish, ensure the temperature is strictly maintained at 120°C. Temperatures >150°C may cause tarring.

  • Hydrolysis of Chloride (Stage II): Avoid using water as a co-solvent in Stage II. The chloromethyl group can hydrolyze to the hydroxymethyl analog if left in aqueous base for too long. Use anhydrous ACN or THF.

  • Over-Reduction: While rare with Pd/C, ensure the reaction is stopped once H₂ uptake ceases to avoid reducing the benzoxazole ring system itself (though the aromatic ring is generally stable under balloon pressure).

References

  • Benzoxazole Synthesis (PPA Method): Journal of Medicinal Chemistry, "Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues." (2008).[4]

  • Smiles Rearrangement & Chloromethyl Intermediates: ACS Omega, "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." (2019). [1]

  • Nitro Reduction Protocols: Journal of Antimicrobial Chemotherapy, "Reduction of 2-, 4- and 5-nitroimidazole drugs..."[1] (1990).[5] (Contextual reference for nitro-heterocycle reduction).

  • General Benzoxazole Reviews: Molecules, "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." (2025).[6] [1]

Sources

Application

Reaction conditions for functionalizing 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Application Note: Functionalization Strategies for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Executive Summary: The "Dual-Amine" Challenge This guide details the reaction conditions for functionalizing 2-[(Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Executive Summary: The "Dual-Amine" Challenge

This guide details the reaction conditions for functionalizing 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (referred to herein as Scaffold-5 ).

Scaffold-5 presents a unique chemoselective landscape due to the presence of two distinct nitrogen centers:

  • The 5-Amino Group (

    
    ):  An electron-rich, aniline-like primary amine. This is the nucleophilic handle for derivatization.
    
  • The 2-Dimethylamino Side Chain (

    
    ):  A tertiary, aliphatic amine. This group is chemically inert to most electrophiles but acts as a proton sponge  and Lewis base .
    

Critical Operational Insight: The success of functionalizing Scaffold-5 relies not just on the coupling chemistry, but on managing the basicity of the side chain. Standard acidic workups (e.g., 1M HCl wash) will protonate the side chain, extracting your product into the aqueous waste.[1] Protocols must utilize basic or neutral workup conditions.

Chemical Architecture & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of the scaffold.

FeatureChemical NatureApprox.[2][3][4][5][6][7][8][9] pKa (Conj. Acid)Reactivity Role
5-Amine Aromatic Primary Amine~3.5 – 4.5Nucleophile. Reactive toward acid chlorides, isocyanates, and Pd-catalyzed cycles.[1]
2-Side Chain Aliphatic Tertiary Amine~9.0 – 9.8Solubilizing Group / Base. Increases polarity; risks coordination to metal catalysts.
Benzoxazole N Imine-like Nitrogen~0.5 – 1.0Weakly basic; generally unreactive under standard coupling conditions.

Strategic Reactivity Map

The following diagram outlines the accessible chemical space for Scaffold-5, categorized by reaction type.

ReactivityMap Scaffold 2-[(Dimethylamino)methyl]- 1,3-benzoxazol-5-amine Amide Amide Coupling (Acylation) Scaffold->Amide Nucleophilic Attack RedAm Reductive Amination (Alkylation) Scaffold->RedAm Imine Reduction Buchwald Buchwald-Hartwig (Arylation) Scaffold->Buchwald Pd Cross-Coupling Sulfon Sulfonylation (Sulfonamide) Scaffold->Sulfon SN2 Attack R_Amide R-COCl or R-COOH + HATU Amide->R_Amide R_RedAm R-CHO + NaBH(OAc)3 RedAm->R_RedAm R_Buch Ar-Br + Pd2(dba)3 / Xantphos Buchwald->R_Buch R_Sulf R-SO2Cl + Pyridine Sulfon->R_Sulf

Caption: Functionalization pathways for Scaffold-5. The 5-amino group serves as the universal nucleophile.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids (drug fragments, fluorophores).[1]

Rationale: Acid chlorides are effective but often generate HCl, which forms a sticky salt with the 2-dimethylamino group. The HATU method allows for controlled basicity using DIPEA, keeping the product in the organic phase.

Reagents:

  • Scaffold-5 (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Addition: Dissolve Scaffold-5 (1.0 eq) in minimal DMF and add to the reaction mixture. Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[10]

    • Note: You will see the [M+H]+ peak for the product. Ensure the starting material (aniline) is consumed.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Do NOT wash with HCl.

    • Wash with Sat. NaHCO3 (x2), Water (x1), and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%). Add 1% NH4OH or Et3N to the eluent to prevent tailing.

Protocol B: Reductive Amination

Best for: Installing alkyl groups (secondary amines).

Rationale: The 5-amine is less nucleophilic than an aliphatic amine. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the benzoxazole ring.

Reagents:

  • Scaffold-5 (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: Dissolve Scaffold-5 and Aldehyde in DCE (0.1 M). Add catalytic Acetic Acid.[8] Stir for 1 hour at RT.

    • Checkpoint: Formation of the imine (Schiff base) can sometimes be observed by LC-MS (M+H = Product mass - 2).

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Add Sat. NaHCO3 solution and stir vigorously for 15 minutes to quench borates.

  • Extraction: Extract with DCM (x3). Dry organic layer over MgSO4.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Creating Bi-aryl systems (N-arylation).

Rationale: The 5-amine is moderately hindered. The 2-side chain can coordinate Pd, poisoning the catalyst. We use Xantphos or BrettPhos as ligands because they bind Pd tightly, preventing interference from the substrate's side chain.

Reagents:

  • Scaffold-5 (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)[7]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Prep: Flame-dry a resealable reaction vial. Purge with Argon/Nitrogen.

  • Mix: Add Scaffold-5, Aryl Bromide, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Solvent: Add degassed Dioxane. Seal the vial immediately.

  • Heat: Heat to 100°C for 12–18 hours.

  • Filter: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: The product is likely lipophilic but basic. Use Reverse Phase HPLC (Water/Acetonitrile with 0.1% Ammonium Hydroxide modifier). Avoid TFA, as it makes isolation of the free base difficult.

Troubleshooting & Purification Logic

The most common failure mode with this scaffold is loss of product during workup due to amphoteric behavior.

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH of Aqueous Wash Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic If 1M HCl used Basic Basic (pH > 8) CheckpH->Basic If NaHCO3 used Lost Product in Aqueous Layer (Protonated Side Chain) Acidic->Lost Safe Product in Organic Layer (Free Base) Basic->Safe Recovery Rescue: Basify Aq layer with NaOH, re-extract DCM Lost->Recovery Recovery->Safe

Caption: Workup decision tree. Always maintain basic pH to keep the tertiary amine neutral and organic-soluble.

References

  • Buchwald-Hartwig Amination: Organic Chemistry Portal. "Buchwald-Hartwig Reaction."[5][11] Available at: [Link]

  • Reductive Amination Conditions: Common Organic Chemistry. "Reductive Amination - Common Conditions." Available at: [Link]

  • pKa Determination in Heterocycles: National Institutes of Health (NIH). "Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives." Available at: [Link]

Sources

Method

Application Notes and Protocols: Acylation of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Introduction The selective acylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the realms of pharmaceutical and materials science. The compound 2-[(Dimethylamino)methyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective acylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the realms of pharmaceutical and materials science. The compound 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a versatile scaffold, possessing a nucleophilic primary aromatic amine at the C5 position, which is a prime site for functionalization. The introduction of an acyl group at this position can significantly modulate the molecule's physicochemical properties, including its solubility, lipophilicity, and biological activity. This guide provides a comprehensive overview of the reagents and protocols for the efficient and selective acylation of this substrate, grounded in established chemical principles and supported by authoritative literature.

The primary challenge in the acylation of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine lies in achieving chemoselectivity. The molecule contains two nitrogen atoms: the primary aromatic amine at C5 and a tertiary aliphatic amine in the dimethylaminomethyl substituent at C2. While the C5 amine is the desired site of acylation due to its higher nucleophilicity in this context, the choice of acylating agent and reaction conditions is critical to prevent undesired side reactions.

Choosing the Right Acylating Reagent

The selection of an appropriate acylating reagent is paramount for a successful and high-yielding acylation reaction. The most common classes of acylating agents for aromatic amines are acyl chlorides and acid anhydrides. Each class offers distinct advantages and requires specific reaction conditions for optimal performance.

Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with primary and secondary amines to form amides. Their high reactivity makes them suitable for acylating even weakly nucleophilic amines. However, this reactivity can also lead to side reactions if not properly controlled. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically required to neutralize the generated HCl and drive the reaction to completion.

Table 1: Comparison of Common Bases for Acylation with Acyl Chlorides

BaseTypepKa of Conjugate AcidSolvent CompatibilityRemarks
PyridineOrganic5.25Aprotic solvents (DCM, THF)Can also act as a nucleophilic catalyst.
Triethylamine (TEA)Organic10.75Aprotic solvents (DCM, THF)A common, non-nucleophilic base.
Diisopropylethylamine (DIEA)Organic10.75Aprotic solvents (DCM, THF)Sterically hindered, reducing the likelihood of acting as a nucleophile.
Sodium Hydroxide (NaOH)Inorganic~14Biphasic (e.g., DCM/water)Used in Schotten-Baumann conditions.
Sodium Bicarbonate (NaHCO₃)Inorganic10.3Biphasic (e.g., DCM/water)A milder inorganic base.
Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides, which can offer greater selectivity. The reaction of an acid anhydride with an amine produces one equivalent of a carboxylic acid byproduct. While this byproduct is less acidic than HCl, a base is still often employed to drive the reaction to completion, especially for less reactive amines. Acetic anhydride is a commonly used reagent for acetylation.

Key Considerations for Reagent Selection:

  • Reactivity of the Amine: For the highly nucleophilic primary aromatic amine of the target molecule, both acyl chlorides and acid anhydrides are suitable.

  • Desired Acyl Group: The choice of reagent is dictated by the specific acyl group to be introduced.

  • Selectivity: To avoid acylation of the tertiary amine, milder conditions and less reactive acylating agents like acid anhydrides might be preferred. However, with careful control of stoichiometry and temperature, acyl chlorides can also be used effectively.

  • Work-up and Purification: The choice of base and solvent will influence the ease of product isolation and purification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine using both an acyl chloride and an acid anhydride.

Protocol 1: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol utilizes the classical Schotten-Baumann reaction conditions, which involve a two-phase system of an organic solvent and an aqueous base. This method is particularly effective for trapping the generated HCl in the aqueous phase, thus preventing the protonation of the amine.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Organic Solvent C Combine Amine and Base Solutions A->C B Prepare Aqueous Base Solution B->C D Add Acyl Chloride Dropwise C->D Vigorous Stirring E Stir at Room Temperature D->E Monitor by TLC F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J

Caption: Workflow for Schotten-Baumann Acylation.

Materials:

  • 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: To the stirred solution, add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Addition of Acylating Agent: Cool the biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with brine (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure acylated product.

Protocol 2: Acylation using an Acid Anhydride with DMAP Catalysis

This protocol employs an acid anhydride as the acylating agent in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation.

DMAP_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine, Base, and DMAP B Add Acid Anhydride A->B C Stir at Room Temperature B->C Monitor by TLC D Quench with Water C->D E Extract with Organic Solvent D->E F Wash with Aqueous Acid E->F Removes DMAP G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for DMAP-Catalyzed Acylation.

Materials:

  • 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • Acid anhydride (e.g., Acetic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM or THF to a concentration of approximately 0.1 M.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acid anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl solution (to remove DMAP and excess amine base), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired acylated product.

Mechanistic Insights

Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming a protonated amide. The aqueous base neutralizes the generated HCl and deprotonates the amide to yield the final product.

Schotten_Baumann_Mechanism Amine R-NH₂ Tetrahedral [R-NH₂⁺-C(O⁻)(Cl)-R'] Amine->Tetrahedral + R'-COCl AcylChloride R'-COCl HCl HCl ProtonatedAmide [R-NH⁺=C(OH)-R'] Tetrahedral->ProtonatedAmide - Cl⁻ Amide R-NH-CO-R' ProtonatedAmide->Amide + OH⁻ - H₂O H2O H₂O HCl->H2O + OH⁻ Base OH⁻ Chloride Cl⁻

Caption: Mechanism of the Schotten-Baumann Reaction.

DMAP-Catalyzed Acylation Mechanism

In the DMAP-catalyzed acylation, DMAP acts as a nucleophilic catalyst. It first reacts with the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the parent anhydride. The amine then attacks the N-acylpyridinium species, leading to the formation of the amide and regeneration of the DMAP catalyst.

DMAP_Mechanism DMAP DMAP Acylpyridinium [DMAP⁺-CO-R'] DMAP->Acylpyridinium + (R'-CO)₂O Anhydride (R'-CO)₂O Carboxylate R'-COO⁻ Amide R-NH-CO-R' Acylpyridinium->Amide + R-NH₂ - DMAP Amine R-NH₂

Caption: Mechanism of DMAP-Catalyzed Acylation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or amount of acylating agent. Ensure the base is effectively neutralizing the acid byproduct.
Amine protonationUse a stronger or excess amount of base. For acyl chlorides, ensure vigorous stirring in the biphasic system.
Side Product Formation DiacylationUse a stoichiometric amount of the acylating agent. Add the acylating agent slowly at a low temperature.
Reaction at the tertiary amineThis is generally less likely but could occur under harsh conditions. Use milder acylating agents like acid anhydrides and avoid high temperatures.
Difficult Purification Residual DMAPWash the organic extract with a dilute acid solution (e.g., 1 M HCl) during work-up.
Unreacted starting materialOptimize reaction conditions for full conversion. If separation is difficult, consider derivatization of the unreacted amine.

Conclusion

The acylation of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a versatile method for introducing a wide range of functional groups, thereby enabling the exploration of new chemical space for drug discovery and materials science. The choice between acyl chlorides and acid anhydrides, along with the appropriate selection of base and catalyst, allows for fine-tuning of the reaction conditions to achieve high yields and selectivity. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to successfully perform this important transformation.

References

  • Vinegar containing acetic acid acts as acid catalyst in Acetylation of amines. Acetylation of different amines was carried out by using vinegar and acetic anhydride as an acetylating agent. Reaction proceeds under normal reaction condition with the formation of product of high yield. (Source: IJCRT.org)
  • 4-(Dimethylamino)pyridine (DMAP) is a good example of a modern low-molecular organic catalyst with a powerful effect on many reactions including acylations on nitrogen as well as oxygen and carbon.
  • The Schotten-Baumann reaction is a classic organic reaction for the synthesis of amides from an amine and an acyl chloride. It involves the reaction of an amine with an acyl chloride in the presence of a base, typically pyridine or sodium hydroxide.
  • The use of added base to drive the equilibrium in the formation of amides from amines and acid chlorides. The acylation of amines with carboxylic acid chlorides leads to the production of one equivalent acid, which will form a salt with unreacted amine and diminish the yield. (Source: Organic Chemistry Portal)
  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • The present disclosure is concerned with a process of reacting a solid aromatic amine with liquid acetic anhydride to yield a solid amide.
  • In the classical Schotten-Baumann Reaction, an amine or alcohol reacts with an acyl halide to produce an amide. "Schotten-Baumann conditions" also refers to the most common method of preparing carbamates from amines and chloroformates, mixed anhydrides, or dicarbonates in aqueous base/organic solvent. (Source: Wikidot)
  • The synthesis of amides from amines and esters from alcohols with acyl halides or anhydrides in the presence of a base is known as the Schotten-Baumann reaction. (Source: J&K Scientific LLC)
  • Amide bond formation is a fundamentally important reaction in organic synthesis, and is typically mediated by one of a myriad of so-called coupling reagents. (Source: Luxembourg Bio Technologies)
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (Source: Semantic Scholar)
  • The mechanism of the Schotten-Baumann reaction typically proceeds in the following steps: Nucleophilic Attack: The amine or alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Elimination: The intermediate collapses, and the bond to the halide (a good leaving group) breaks, reforming the carbonyl double bond. Deprotonation: The base present in the reaction mixture neutralises the acidic hydrogen chloride (HCl)
Application

Solvent selection for reactions involving 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

This Application Note is designed for medicinal chemists and process development scientists working with 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (referred to herein as Compound-5A ).[1] The guide prioritizes the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (referred to herein as Compound-5A ).[1]

The guide prioritizes the unique physicochemical duality of this scaffold—containing both a nucleophilic aromatic amine and a basic aliphatic amine—to optimize solvent selection for synthesis and purification.

[1]

Executive Summary

Compound-5A is a bifunctional benzoxazole scaffold often used as a core pharmacophore in kinase inhibitor and GPCR ligand discovery.[1] Its utility relies on the selective functionalization of the 5-amino group (aromatic,


) while maintaining the integrity of the 2-(dimethylamino)methyl  tail (aliphatic, 

).

Successful handling requires a solvent strategy that:

  • Solubilizes the polar heterocycle without deactivating the nucleophilic 5-amine.

  • Prevents quaternary ammonium salt formation at the 2-position tail.

  • Leverages pH-dependent solubility for "chromatography-free" purification.

Physicochemical Profile & Solvent Compatibility[2][3]

The "Dual-Amine" Solubility Switch

Understanding the ionization state is critical for solvent choice.[1]

  • State A (Fully Protonated, pH < 4): Both amines are cationic. Soluble in Water , MeOH . Insoluble in DCM , EtOAc .

  • State B (Zwitterionic/Mono-cationic, pH 6–8): The aliphatic tail is protonated; the aromatic amine is neutral. Soluble in DMSO , DMF , Water/Alcohol mixtures .

  • State C (Neutral, pH > 10): Both amines are uncharged. Soluble in DCM , THF , EtOAc , Chloroform .

Solvent Selection Matrix
Solvent ClassSuitabilityRecommended UseTechnical Notes
Polar Aprotic High Reaction MediumDMF, DMSO, DMAc. Excellent solubility for the neutral compound.[1] Ideal for

and peptide coupling. Difficult to remove; requires aqueous wash.
Chlorinated High Reaction & WorkupDCM, Chloroform. Best for acylation/sulfonylation. Solubilizes the neutral form well. Warning: Avoid prolonged standing with alkyl halides to prevent quaternization of the tail.
Ethers Moderate Reaction MediumTHF, 2-MeTHF. Good for reductions or Grignard reactions. Solubility may be limited at low temps; often requires heating to 40°C.
Alcohols Conditional CrystallizationMeOH, EtOH. Good solubility but nucleophilic. Avoid using as solvent for electrophilic reactions (e.g., acid chlorides) to prevent ester side-products.
Ketones AVOID NoneAcetone, MEK. The primary 5-amine will form Schiff bases (imines) with ketones, degrading the starting material.

Detailed Experimental Protocols

Protocol A: Selective Acylation of the 5-Amino Group

Target: Amide formation without quaternizing the dimethylamino tail.[1]

Rationale: The 5-amino group is the nucleophile.[1] The reaction must be kept basic enough to keep the 5-amine deprotonated (


) but not so basic that it induces hydrolysis of the benzoxazole ring. DCM  is chosen for ease of workup; DIPEA  acts as the proton scavenger.

Materials:

  • Compound-5A (1.0 eq)[1]

  • Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Compound-5A in 5 mL of anhydrous DCM (0.2 M concentration). Ensure the solution is clear (pale yellow).

  • Base Addition: Add 1.5 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT).

    • Note: The aliphatic amine tail is tertiary and will not react, but it can act as a base. Adding stoichiometric DIPEA ensures the tail remains neutral/available and HCl byproducts are neutralized.

  • Reagent Addition:

    • If Acid Chloride: Cool to 0°C. Add R-COCl dropwise.[1]

    • If HATU: Add Carboxylic Acid (1.1 eq) and HATU (1.1 eq) at RT.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass =

    
    ).[1]
    
    • QC Check: Look for a peak at

      
       (Schiff base) if acetone was accidentally used in glassware cleaning.
      
  • Quench: Add 2 mL of saturated

    
    .
    
Protocol B: "pH-Switch" Purification (Extraction)

Target: Purifying the product without column chromatography.[1]

Rationale: Most impurities (unreacted acid chlorides, coupling reagents) are non-basic. Compound-5A derivatives retain the basic dimethylamino tail.[1] We can force the product into water with acid, wash away organic impurities, then force it back into organic with base.

Workflow:

  • Acid Phase: Dilute the reaction mixture (from Protocol A) with EtOAc . Add 1M aqueous HCl . Shake.

    • Result: The Product (protonated at the tail) moves to the Aqueous Layer . Non-basic impurities stay in EtOAc.

  • Separation: Collect the Aqueous Layer. Discard the Organic Layer.

  • Basification: Cool the aqueous extract to 0°C. Slowly add 2M NaOH until pH > 11.

    • Result: The Product precipitates or oils out as the free base.

  • Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Isolation: Dry combined DCM layers over

    
     and concentrate.
    

Visualizations & Decision Logic

Figure 1: Solvent Selection Decision Tree

This logic gate ensures compatibility between the reaction type and the solvent properties relative to Compound-5A.[1]

SolventSelection Start Select Reaction Type Acylation Acylation / Sulfonylation (Targeting 5-NH2) Start->Acylation Reductive Reductive Amination (Aldehydes) Start->Reductive Coupling Peptide Coupling (HATU/EDC) Start->Coupling DCM Rec: DCM or Chloroform (High Solubility, Easy Workup) Acylation->DCM WarnKetone STOP: Avoid Ketones (Forms Schiff Base) Acylation->WarnKetone THF Rec: THF or 1,4-Dioxane (Compatible with Hydrides) Reductive->THF WarnAcid STOP: Avoid Acidic Solvents (Protonates Nucleophile) Reductive->WarnAcid DMF Rec: DMF or DMSO (Stabilizes Polar Intermediates) Coupling->DMF

Caption: Decision tree for selecting the optimal solvent based on the intended chemical transformation of Compound-5A.

Figure 2: Acid-Base Workup Workflow

A visual guide to the purification protocol described in Section 3.

WorkupFlow Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl + EtOAc Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product-H+) AcidWash->AqLayer1 Keep BaseStep Basify to pH > 11 (NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Product (Free Base) Extract->Final

Caption: Purification workflow utilizing the basicity of the dimethylamino tail to isolate the product from non-basic byproducts.

References

  • PubChem. (n.d.). Compound Summary for CID 59777016: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine.[1][2] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Status: Operational Ticket ID: BZX-OPT-05 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide Executive Summary & Core Synthesis Strategy The Problem: Synthesizing 2-[(Dim...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZX-OPT-05 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary & Core Synthesis Strategy

The Problem: Synthesizing 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine often suffers from low yields (<30%) due to two competing failure modes:

  • Thermal Decomposition: The dimethylamino side chain is labile under the harsh, acidic conditions (e.g., Polyphosphoric acid at 150°C) required for benzoxazole cyclization.

  • Oxidative Polymerization: The precursor, 2-amino-4-nitrophenol, is highly susceptible to oxidation, leading to "black tar" formation before the reaction even begins.

The Solution (The "Bypass" Protocol): Do not attempt to install the dimethylamine group and cyclize in a single step (Direct Phillips Condensation). Instead, utilize a Stepwise Chloromethyl Activation route. This separates the harsh cyclization step from the sensitive amine installation.

The Optimized Pathway (Visualized)

Synthesispathway SM 2-Amino-4-nitrophenol (Starting Material) Inter1 Amide Intermediate (Stable) SM->Inter1 Chloroacetyl Cl THF, 0°C Black Tar Black Tar SM->Black Tar Oxidation (Air exposure) Inter2 2-(Chloromethyl)-5-nitrobenzoxazole (Activated Core) Inter1->Inter2 PPA Cyclization 120°C (Microwave preferred) Inter3 2-[(Dimethylamino)methyl]-5-nitrobenzoxazole (Substitution Product) Inter2->Inter3 Dimethylamine THF, RT Hydrolysis Hydrolysis Inter2->Hydrolysis Wet Solvents Product TARGET: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Inter3->Product Pd/C, H2 Reduction

Figure 1: The Stepwise Chloromethyl Activation Route avoids thermal degradation of the amine side chain.

Detailed Optimization Protocols

Protocol A: The "Stepwise" Route (Recommended for High Yield)

Best for: Scale-up, high purity, and avoiding side-chain decomposition.

Step 1: Acylation

  • Reagents: 2-amino-4-nitrophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Et3N (1.2 eq), Dry THF.

  • Critical Control: Add chloroacetyl chloride dropwise at 0°C . Exothermic spikes >10°C will cause di-acylation (O- and N-acylation), reducing yield.

  • Checkpoint: The product should be a precipitate. If the solution turns dark brown/black, your starting material was already oxidized. Recrystallize 2-amino-4-nitrophenol with sodium dithionite before use.

Step 2: Cyclization (The Bottleneck)

  • Reagents: Polyphosphoric Acid (PPA).[1][2]

  • Procedure: Heat the amide from Step 1 in PPA.

  • Yield Hack: Use Microwave Irradiation (140°C, 10-15 mins) instead of conventional heating (140°C, 4 hours). Microwave heating minimizes the exposure time of the chloromethyl group to the harsh acid, preventing hydrolysis to the hydroxymethyl byproduct [1, 2].

  • Quenching: Pour onto crushed ice slowly. Rapid addition causes trapping of the product in viscous PPA aggregates.

Step 3: Nucleophilic Substitution (The "Click")

  • Reagents: 2-(chloromethyl)-5-nitrobenzoxazole (from Step 2), Dimethylamine (2.0 M in THF).

  • Critical Control: Perform at Room Temperature . Heating this reaction causes quaternary ammonium salt formation (polymerization).

  • Monitoring: TLC (Hexane/EtOAc). The chloride (Step 2) is less polar than the amine product.

Step 4: Nitro Reduction

  • Reagents: 10% Pd/C, H2 (balloon) OR Fe powder/NH4Cl (if avoiding hydrogenation equipment).

  • Yield Hack: If using Pd/C, add a catalytic amount of acetic acid. This prevents the resulting amine from poisoning the catalyst [3].

Protocol B: Direct Condensation (High Throughput / Small Scale)

Best for: Rapid screening, <100mg scale.

Reaction: 2-amino-4-nitrophenol + N,N-dimethylglycine + PPA. The Risk: The dimethylamino group can protonate and decompose at the temperatures required for cyclization (150°C+). Optimization:

  • PPE Esters: Use Polyphosphate Ester (PPE) in chloroform instead of bulk PPA. This allows cyclization at lower temperatures (refluxing CHCl3, ~60°C) [4].

  • Lawesson’s Reagent: For extreme cases, convert the amide to a thioamide first, then cyclize. This is milder but adds a step.

Troubleshooting Guide (Decision Tree)

Use this table to diagnose specific yield-killing symptoms in your reaction flask.

SymptomProbable CauseCorrective Action
Reaction mixture turns black immediately. Oxidation of 2-amino-4-nitrophenol.Pre-treat: Wash SM with NaHSO3 or recrystallize. Environment: Run strictly under N2/Ar atmosphere.
Low conversion in Step 2 (Cyclization). Water contamination in PPA.Dry: PPA is hygroscopic. Use fresh commercial PPA or add P2O5 to "dry" the mixture.
Product is water-soluble / Lost during workup. Amphoteric nature of the product.pH Control: The product has both an amine (basic) and a benzoxazole (weakly basic). Extract at pH 8-9 . Do not go >pH 10 (ring opening) or
Formation of insoluble solid in Step 3. Quaternization (Self-polymerization).Dilution: Run the substitution in dilute THF. Stoichiometry: Use excess dimethylamine (3-4 eq) to favor substitution over intermolecular attack.
Incomplete Reduction (Step 4). Catalyst Poisoning.Wash: Ensure sulfur/chloride traces from previous steps are removed. Additive: Add 1% Acetic Acid to the hydrogenation solvent.
Diagnostic Flowchart[4][5]

Troubleshooting Start Identify Issue BlackTar Black Tar Formation? Start->BlackTar LowYield Low Yield / No Precipitate? Start->LowYield Impure Product Impure? Start->Impure Oxidation of Phenol Oxidation of Phenol BlackTar->Oxidation of Phenol Yes Check pH of Aqueous Layer Check pH of Aqueous Layer LowYield->Check pH of Aqueous Layer Workup Check Step 2 Temp Check Step 2 Temp Impure->Check Step 2 Temp Byproducts Use Fresh SM + N2 atm Use Fresh SM + N2 atm Oxidation of Phenol->Use Fresh SM + N2 atm Adjust to pH 8-9 Adjust to pH 8-9 Check pH of Aqueous Layer->Adjust to pH 8-9 If <4 or >10 Use Microwave (Lower Time) Use Microwave (Lower Time) Check Step 2 Temp->Use Microwave (Lower Time) If Thermal

Figure 2: Rapid diagnostic logic for common failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use N,N-dimethylglycine directly with PPA to skip the chloromethyl step? A: Technically yes, but yields are often <20%. The dimethylamino group is protonated in PPA, creating a localized positive charge that destabilizes the transition state for cyclization. Furthermore, the high heat (140°C+) required for PPA cyclization often leads to demethylation or decomposition of the amine. The Stepwise Chloromethyl Route (Protocol A) is chemically superior for this specific substitution pattern.

Q: My PPA is too viscous to stir. How do I handle it? A: This is a common cause of local overheating and charring.

  • Tip: Heat the PPA to 60-80°C before adding your reactants. It becomes much less viscous.

  • Tip: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will likely get stuck.

Q: Why is the reduction step (Nitro -> Amine) stalling? A: Benzoxazoles can coordinate to Palladium, slowing down hydrogenation.

  • Fix: Switch to Iron powder (Fe) in Ethanol/NH4Cl reflux. This is a robust, non-catalytic method that rarely fails for nitro-benzoxazoles and avoids catalyst poisoning [5].

Q: How do I purify the final diamine? Silica columns are streaking. A: The product is highly polar and basic.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading the column.

  • Eluent: Use DCM:Methanol:NH4OH (90:9:1). The ammonia keeps the amine deprotonated and reduces streaking.

References

  • Microwave-Assisted Synthesis: Potewar, T. M., et al. (2008). "Microwave-assisted efficient synthesis of 2-substituted benzoxazoles." Tetrahedron Letters, 49(2), 248-250. Link

  • PPA Mechanism & Optimization: Hein, D. W., et al. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427–429.[3] Link

  • Catalytic Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • PPE Alternative: Kanaoka, Y., et al. (1970). "Polyphosphate Ester as a Synthetic Agent." Chemical and Pharmaceutical Bulletin, 18(3), 587-590. Link

  • Iron Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Contextualizing mild reduction for heterocycles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-4-nitrophenol and PPA before handling. PPA causes severe burns.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Executive Summary: The Molecule's "Personality" To solve solubility issues, you must first understand the physicochemical "personality" of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine . This molecule presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule's "Personality"

To solve solubility issues, you must first understand the physicochemical "personality" of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine . This molecule presents a classic medicinal chemistry conflict: a rigid, hydrophobic aromatic core fighting against ionizable amine side chains.[1]

  • The Core (Hydrophobic): The benzoxazole ring is planar and aromatic, driving the molecule to stack and crystallize (precipitate) in water due to

    
    -
    
    
    
    interactions.
  • The "Handle" (Hydrophilic): The tertiary amine at the 2-position is your primary solubility lever. It has an estimated

    
     of ~9.0–9.5.[1]
    
    • At pH < 8.0: It is protonated (cationic), improving solubility.[1]

    • At pH > 9.0: It becomes neutral, causing the molecule to "crash out" of solution.[1]

  • The Trap: The primary amine at position 5 is an aniline derivative (weak base,

    
     ~3.5–4.0).[1] It remains neutral at physiological pH and offers little help with solubility.[1]
    

Interactive Troubleshooting Guide (Q&A)

Scenario A: "I added my DMSO stock to PBS, and it turned cloudy immediately."

Diagnosis: You are experiencing "Solvent Shock" (The Crash Effect) .[1] When a high-concentration DMSO stock hits an aqueous buffer, the dielectric constant changes rapidly.[1] The hydrophobic benzoxazole cores aggregate faster than water molecules can solvate the cationic amines.[1] Furthermore, Phosphate Buffered Saline (PBS) has high ionic strength, which shields the positive charge on the amine, reducing its ability to keep the molecule in solution ("salting out").

Corrective Action:

  • Lower the Stock Concentration: If your stock is 100 mM, try 10 mM.

  • The "Intermediate Step" Protocol: Do not pipette directly into the final volume.

    • Wrong: Add 1

      
      L stock to 999 
      
      
      
      L PBS.[1]
    • Right: Add 1

      
      L stock to 10 
      
      
      
      L pure water (acidified if possible), mix, then add 989
      
      
      L buffer.
  • Switch Buffers: Switch from PBS to a low-salt buffer (e.g., 10 mM Tris-HCl or HEPES) to reduce charge shielding.[1]

Scenario B: "My compound dissolves in water but precipitates when I adjust to pH 7.4."

Diagnosis: Deprotonation Threshold. As you approach pH 7.4, you are moving closer to the


 of the tertiary amine (~9.2). The ratio of soluble (ionized) to insoluble (neutral) species shifts. While a significant portion is still ionized at pH 7.4, the "intrinsic solubility" of the neutral fraction is likely very low (<10 

M), driving the equilibrium toward precipitation.

Corrective Action:

  • Option 1 (Buffer Modification): If your assay permits, lower the pH to 6.5–6.8 .[1] This slight shift significantly increases the ionization percentage.[1]

  • Option 2 (Complexation): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . This encapsulates the hydrophobic benzoxazole core, shielding it from water while allowing the amine to remain exposed.[1] (See Protocol B below).
Scenario C: "I'm seeing cell toxicity. Is it the compound or the formulation?"

Diagnosis: Cosolvent Toxicity. Benzoxazoles often require 1–5% DMSO to stay soluble, but many cell lines (e.g., primary neurons, HepG2) show stress responses or apoptosis at DMSO concentrations >0.1% [1, 5].[1]

Corrective Action:

  • Run a Vehicle Control: Test the exact buffer/DMSO mix without the compound.

  • Limit DMSO: Ensure final DMSO concentration is

    
     (v/v). If solubility fails at this level, you must switch to the Cyclodextrin protocol.[1]
    

Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your assay constraints.

SolubilityLogic Start Start: Solid Compound Check_pH Is Assay pH Fixed at 7.4? Start->Check_pH Check_DMSO Is DMSO Tolerance < 0.1%? Check_pH->Check_DMSO Yes (Physiological pH) Strategy_Acid Strategy A: Acidic Buffer (pH 4.5 - 6.0) Best for chemical assays Check_pH->Strategy_Acid No (pH flexible) Strategy_CD Strategy B: Cyclodextrin Complex (HP-beta-CD) Best for animal/cell work Check_DMSO->Strategy_CD Yes (Sensitive Cells) Strategy_Cosolvent Strategy C: Co-solvent System (DMSO + PEG400) Best for high throughput Check_DMSO->Strategy_Cosolvent No (Robust Cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Validated Experimental Protocols

Protocol A: Preparation of High-Stability Stock (Organic)

Use this for long-term storage.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: 10 mM to 50 mM (Do not exceed 50 mM to avoid crashing upon dilution).

  • Procedure:

    • Weigh powder into a glass vial (avoid polystyrene, DMSO etches it).[1]

    • Add calculated DMSO volume.[1]

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Visual clarity is not enough; micro-crystals may persist.[1]

  • Storage: -20°C, desiccated. Protect from light (benzoxazoles can be photosensitive).[1]

Protocol B: Cyclodextrin-Assisted Aqueous Solution (Bio-Compatible)

Use this for animal studies or sensitive cell culture (0% DMSO).

Mechanism: HP-


-CD forms a "host-guest" complex, hiding the hydrophobic benzoxazole ring inside its cavity [2, 3].
  • Prepare Vehicle: Dissolve 20% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in pure water or saline.[1] Filter sterilize (0.22
    
    
    m).[1]
  • Add Compound: Add the solid benzoxazole compound directly to the vehicle (Target: 1–5 mg/mL).[1]

  • Solubilization:

    • Vortex vigorously.[1]

    • Sonicate for 20–30 minutes at 40°C.

    • Note: If the solution remains cloudy, adjust pH to 5.0 using 0.1N HCl to initiate dissolution, then slowly back-titrate to pH 7.0 using 0.1N NaOH.[1] The complex prevents precipitation during the pH rise.[1]

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

Quantitative Physicochemical Data

ParameterValue (Est.)Impact on Solubility
Molecular Weight ~191.23 g/mol Low MW aids dissolution kinetics.[1]

(Tertiary Amine)
9.2 ± 0.3Dominant Factor. Protonated (+) at pH 7.[1]4.

(Aniline)
3.8 ± 0.5Neutral at pH 7.[1]4. No contribution to solubility.
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic.[1] Requires carrier or pH aid.[1]
Max Solubility (pH 7.4) < 50

M (PBS)
Poor. Requires formulation (CD or DMSO).[1]
Max Solubility (pH 4.0) > 5 mMGood. Charge repulsion prevents aggregation.[1]

References

  • LifeTein. (2023).[1][2] DMSO usage in cell culture: Cytotoxicity limits.[1][2][3] Retrieved from

  • Loftsson, T., et al. (2005).[1] Cyclodextrins in drug delivery.[1] Expert Opinion on Drug Delivery.[1] Retrieved from

  • Saokham, P., et al. (2018).[1] Solubility of Cyclodextrin Complexes.[1][4][5] Molecules.[1][2][3][4][6][7][8][9][10][11] Retrieved from

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text on pKa/LogP relationships).

  • Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] FASEB Journal.[1] Retrieved from

Sources

Troubleshooting

Troubleshooting cyclization failures in benzoxazole synthesis

Welcome to the Advanced Heterocycle Synthesis Support Module. If you are reading this, you are likely staring at a TLC plate with a stubborn intermediate spot, a black tarry mixture, or an NMR spectrum that screams "open...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Module. If you are reading this, you are likely staring at a TLC plate with a stubborn intermediate spot, a black tarry mixture, or an NMR spectrum that screams "open chain amide" rather than "cyclized product."

Benzoxazole synthesis appears deceptively simple: condense a 2-aminophenol with a carbonyl source. However, the thermodynamics of ring closure and the oxidative instability of 2-aminophenols often conspire to ruin yields. This guide moves beyond standard protocols to address the causality of failure and provides self-validating correction loops.

Quick Navigation
Tier 1: Acid-Mediated Thermal Cyclization

Context: The classical condensation of 2-aminophenols with carboxylic acids using Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]

The Core Problem: The "Amide Trap"

The reaction proceeds in two distinct kinetic phases:

  • N-Acylation: Rapid formation of the intermediate amide (N-(2-hydroxyphenyl)amide).

  • Cyclodehydration: Slow, endothermic ring closure to the benzoxazole.

Failure Mode: The reaction isolates the amide intermediate because the activation energy for the second step (dehydration) was not met, or the dehydrating power of the medium was compromised.

Troubleshooting Guide: Thermal/Acid Route
SymptomRoot Cause AnalysisCorrective Action
Stalled at Amide (Intermediate persists on TLC)Moisture Contamination: PPA is hygroscopic. If it absorbs water, it hydrolyzes to orthophosphoric acid, which lacks the anhydride strength to drive cyclization [1].Protocol Shift: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). It is less viscous, easier to handle, and maintains higher dehydrating power at lower temperatures (80°C vs 150°C) [2].
Black Tar / Decomposition Oxidative Degradation: 2-aminophenols are electron-rich and prone to oxidation at the high temperatures (>140°C) required for PPA.Inert Atmosphere: rigorous N₂/Ar purging is non-negotiable. Add Reducing Agent: Add 1-2% SnCl₂ to the reaction matrix to scavenge oxidative species.
Regioisomer Mixtures Substituent Ambiguity: If using unsymmetrical reagents, acid-catalyzed tautomerization can lead to mixtures.Switch Method: Move to the Oxidative Cyclization (Tier 2) which proceeds via a kinetic Schiff base trap, often preserving regiochemistry better than thermodynamic acid melts.
Visualizing the Pathway

The following diagram illustrates the critical "Amide Trap" and the divergence between successful cyclization and failure.

Benzoxazole_PPA_Mechanism cluster_0 Critical Failure Point Start 2-Aminophenol + R-COOH Amide Intermediate Amide (The 'Trap') Start->Amide Fast N-Acylation (Kinetic) Benzoxazole Benzoxazole (Product) Amide->Benzoxazole Slow Cyclodehydration (Requires Anhydrous Acid + Heat) Hydrolysis Hydrolyzed Revertants Amide->Hydrolysis Water present in PPA

Figure 1: Kinetic pathway of acid-mediated cyclization showing the intermediate amide bottleneck.

Tier 2: Oxidative Cyclization (Aldehyde Route)

Context: Condensation of 2-aminophenol with aldehydes followed by oxidative ring closure.[2] Common oxidants: DDQ, MnO₂, or O₂/Catalyst.

The Core Problem: The "Imine Stall"

This reaction relies on the formation of a Schiff base (imine), which must then undergo an intramolecular nucleophilic attack by the phenol oxygen, followed by oxidation (dehydrogenation).

Failure Mode:

  • Hydrolysis: The imine is unstable and reverts to starting material if water is present.

  • Over-oxidation: The aminophenol oxidizes to a quinone-imine species before it can react with the aldehyde.

FAQ: Oxidative Protocols

Q: I am using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), but my yield is <30%. Why? A: You likely have a "Wet Solvent" issue. DDQ is water-sensitive.

  • The Fix: Use anhydrous Dioxane or Toluene. Add 4Å Molecular Sieves to the reaction pot. The formation of the Schiff base releases water; if you don't trap this water, the equilibrium shifts backward [3].

Q: The reaction turns black immediately upon adding the oxidant. A: You are oxidizing the amine before the imine forms.

  • The Fix: Stepwise Protocol.

    • Stir amine + aldehyde in MeOH/EtOH at Reflux for 2 hours (monitor imine formation by TLC).

    • Only then add the oxidant (DDQ or PhI(OAc)₂) at 0°C, then warm to RT. Do not dump everything in at once unless the substrate is highly robust [4].

Q: Can I use air (O₂) instead of toxic DDQ? A: Yes, but you need a catalyst.

  • The Fix: Use activated carbon (charcoal) in xylene under an O₂ balloon, or a Copper(II) catalyst. However, these methods are often slower (24-48h) compared to DDQ (1-3h) [5].

Workflow: The Oxidative Decision Tree

Oxidative_Workflow cluster_tips Optimization Loop Start Start: 2-Aminophenol + Aldehyde ImineCheck TLC Check: Is Imine Formed? Start->ImineCheck AddOxidant Add Oxidant (DDQ / PhI(OAc)2) ImineCheck->AddOxidant Yes (New Spot) Decomp Black Tar / Decomposition ImineCheck->Decomp No (SM remains) Tip1 If Imine fails: Add MS 4Å or Dean-Stark Trap ImineCheck->Tip1 AddOxidant->Decomp Rapid Darkening (Premature Oxidation) Success Isolate Benzoxazole AddOxidant->Success Clean Conversion Tip2 If Decomp: Lower Temp to 0°C Add Oxidant Slowly Decomp->Tip2

Figure 2: Decision matrix for oxidative cyclization protocols.

Tier 3: Analytical Validation

Context: Distinguishing the "Open" Amide/Imine from the "Closed" Benzoxazole.

Many researchers mistakenly identify the intermediate amide as the product because the molecular weights are identical (Amide) or very close (Imine). Mass Spec is not enough. You must use NMR.

Data Table: The "Shift" Indicators
FeatureIntermediate Amide (Open)Schiff Base (Open)Benzoxazole (Closed)
¹H NMR: NH/OH Broad singlets (9-11 ppm). Often visible.OH visible (9-10 ppm).Absent. (Crucial Check)
¹H NMR: CH N/AImine proton singlet @ 8.5–9.0 ppm .C2-H (if applicable) @ 8.0–8.2 ppm (Singlet).[3]
¹³C NMR: C=O / C=N Carbonyl @ 165–170 ppm .Imine C=N @ 155–160 ppm .C2 (N=C-O) @ 160–164 ppm .
¹³C NMR: C-O Phenolic C-O @ 150–155 ppm .Phenolic C-O @ 150–155 ppm .Fused C-O often shifts downfield.

Self-Validation Protocol:

  • The "Shake" Test: Take an NMR of your product. Add one drop of D₂O to the NMR tube and shake.

    • If a peak disappears (NH/OH), you have Open Chain Intermediate .

    • If the spectrum remains unchanged, you likely have Benzoxazole .

  • IR Spectroscopy: Look for the Carbonyl stretch (Amide I band) at ~1650 cm⁻¹. If present, cyclization failed. Benzoxazoles show a characteristic C=N stretch around 1610-1630 cm⁻¹ but lack the strong carbonyl band.

References
  • Mechanism of PPA Cyclization

    • Title: Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
    • Source:J. Org.[4] Chem. 1997, 62, 11, 3552–3561.

    • URL:[Link]

  • Eaton's Reagent Protocol

    • Title: Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid in the Synthesis of Benzoxazoles.
    • Source:Synth. Commun. 2006, 36, 15, 2157-2162.
    • URL:[Link][5]

  • DDQ Oxidative Cyclization

    • Title: DDQ-Mediated Oxidative Cyclization of Schiff Bases: A One-Pot Synthesis of 2-Substituted Benzoxazoles.
    • Source:Tetrahedron Lett. 2008, 49, 39, 5652-5654.
    • URL:[Link]

  • Avoiding Decomposition

    • Title: Troubleshooting low yield in benzoxazole cycliz
    • Source:BenchChem Technical Support.[3][6][7][8]

  • Green/Aerobic Methods

    • Title: Copper-Catalyzed Aerobic Oxidative Cycliz
    • Source:Org.[4][9][10][11] Lett. 2011, 13, 22, 5976–5979.

    • URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Status: Active Specialist: Senior Application Scientist Ticket ID: DMB-5A-OPT Executive Summary: Know Your Analyte Before injecting a single blank, you must understand the physicochemical "personality" of 2-[(Dimethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist Ticket ID: DMB-5A-OPT

Executive Summary: Know Your Analyte

Before injecting a single blank, you must understand the physicochemical "personality" of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (hereafter referred to as DMB-5A ). This molecule presents a classic "double trouble" scenario for reversed-phase chromatography due to its dual-basic nature.

Chemical Profile & Chromatographic Implications
FeatureChemical MoietyEstimated pKaChromatographic Consequence
Core Benzoxazole~0.5 (N-3)Negligible effect on retention at standard pH.[1]
Site A 5-Amine (Primary Aromatic)~4.0 – 5.0Weakly basic. Ionized at pH < 4.[2][3] Susceptible to oxidation (browning).
Site B Dimethylamino (Tertiary Aliphatic)~9.2 – 9.8Strongly basic. Protonated (cationic) at pH < 9. Major cause of peak tailing due to silanol interaction.[4][5]

The Challenge: At neutral pH (7.0), Site B is fully ionized (positively charged), leading to poor retention on C18 and severe tailing due to ionic interactions with residual silanols on the silica surface.

Method Development Strategy (The "Golden Path")

Do not guess. Follow this logic tree. We prioritize High pH methods for this molecule because neutralizing the tertiary amine (Site B) is the most effective way to achieve sharp peaks and adequate retention.

Protocol A: High pH (Recommended for UV/PDA)

Best for peak shape and retention.

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18) or Polymer-coated (e.g., Phenomenex Gemini NX-C18). Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Why this works: At pH 10, the dimethylamino group (pKa ~9.5) is >50% neutral. The molecule becomes more hydrophobic, increasing retention and eliminating the ionic "drag" against surface silanols.

Protocol B: Low pH (Recommended for LC-MS)

Best for sensitivity and mass spec compatibility.

  • Column: Charged Surface Hybrid (e.g., Waters CSH C18) or Polar-Embedded C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Why this works: At pH ~2.7, both amine groups are fully protonated. The molecule is highly polar. To prevent it from eluting in the void volume, you need a column with "base tolerance" (CSH) or a low organic starting gradient (e.g., 2-3% B).

Visual Workflows

Diagram 1: Method Development Decision Tree

MethodDev Start Start: DMB-5A Optimization CheckCol Do you have a High-pH Stable Column (Hybrid/Polymer)? Start->CheckCol HighPH Protocol A: High pH (pH 10) Ammonium Bicarbonate CheckCol->HighPH Yes LowPH Protocol B: Low pH (pH 2-3) Formic Acid or TFA CheckCol->LowPH No (Standard Silica) Eval Evaluate Peak Shape & Retention HighPH->Eval LowPH->Eval Tailing Issue: Severe Tailing? Eval->Tailing Poor Symmetry RetLow Issue: Retention k' < 1.5? Eval->RetLow Elutes too fast FixTail Add Modifier: 0.1% TEA (UV only) or Switch to CSH Column Tailing->FixTail FixRet Switch Mode: HILIC or Ion-Pairing RetLow->FixRet

Caption: Decision matrix for selecting the optimal mobile phase pH based on column availability and observed chromatographic issues.

Troubleshooting Center (FAQs)

Q1: My peak is tailing severely (As > 1.5). Why?

Diagnosis: This is "Silanol Overload." The tertiary amine on the dimethylamino group is positively charged and is ion-exchanging with the negatively charged silanols on your silica support. The Fix:

  • The "Chemical" Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your drug doesn't stick. (Note: Not MS compatible).

  • The "Thermodynamic" Fix: Increase column temperature to 40-50°C. This speeds up the kinetics of the unwanted interaction, sharpening the peak.

Q2: The molecule elutes at the void volume (Dead time).

Diagnosis: DMB-5A is too polar. At low pH, it carries a +2 charge. It prefers the water in the mobile phase over the C18 chain. The Fix:

  • Weak Mobile Phase: Start your gradient at 1-2% Organic. Hold for 2 minutes.

  • HILIC Mode: If C18 fails, switch to a HILIC column (e.g., Bare Silica or Amide). Use 90% Acetonitrile / 10% Ammonium Acetate (pH 5). The polar amines will retain strongly in HILIC mode.

Q3: I see a "Ghost Peak" that grows over time.

Diagnosis: The 5-amino group on the benzoxazole ring is an aniline derivative. These are prone to oxidation , turning into azo-dimers or quinone-imines, especially in solution. The Fix:

  • Protect from Light: Use amber vials.

  • Antioxidant: Add 0.05% Ascorbic Acid or Sodium Metabisulfite to the aqueous mobile phase (if UV detection allows).

  • Fresh Prep: Do not store samples in the autosampler >24 hours.

Q4: There is a small peak eluting before the main peak.

Diagnosis: This is likely 2-aminophenol or a hydrolysis product. The benzoxazole ring can hydrolyze (ring-open) in strong acids or bases over time, or it may be a synthesis impurity. The Fix: Check the spectra. 2-aminophenol has a distinct UV spectrum compared to the benzoxazole. If it increases after leaving the sample in the mobile phase, your pH is too aggressive.

Stability & Degradation Pathways

Understanding degradation is vital for distinguishing "method issues" from "sample issues."

Degradation DMB DMB-5A (Intact) Oxidation Oxidation Product (Azo Dimer / Brown Color) DMB->Oxidation Light + Air (5-NH2 group) Hydrolysis Hydrolysis Product (Ring Opening) DMB->Hydrolysis Strong Acid/Base + Heat

Caption: Primary degradation pathways for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine.

References & Authoritative Grounding

  • Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Link

    • Context: Citations regarding silanol interactions and the "sacrificial base" effect of TEA.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

    • Context: Authoritative source on using High pH and Hybrid columns for basic amines.

  • PubChem. (n.d.). 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine Compound Summary. National Center for Biotechnology Information. Link

    • Context: Structural confirmation and functional group analysis.

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds. Application Note. Link

    • Context: Protocols for using High pH stable (XBridge) columns.

Sources

Troubleshooting

Stability of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine in acidic vs basic media

Technical Support Center: A Guide for Researchers Topic: Stability of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine in Acidic vs. Basic Media Introduction 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide for Researchers

Topic: Stability of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine in Acidic vs. Basic Media

Introduction

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a heterocyclic compound belonging to the benzoxazole class. Molecules with this scaffold are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The aromaticity of the benzoxazole ring system confers relative stability.[3][4] However, like many heterocyclic compounds, its stability is highly dependent on the experimental conditions, particularly pH.

This guide provides in-depth technical support for researchers encountering stability issues with 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. We will explore the underlying chemical principles governing its degradation in both acidic and basic environments and offer practical troubleshooting solutions and validated protocols to ensure the integrity of your experimental results.

Core Chemical Concepts: Understanding the Points of Failure

The stability of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is dictated by three key structural features: the benzoxazole ring, the tertiary dimethylamino group, and the primary aromatic amine at the 5-position.

  • The Benzoxazole Ring: This fused heterocyclic system is the primary site of hydrolytic instability. The nitrogen atom in the oxazole ring is weakly basic.[5] Under acidic conditions, this nitrogen can be protonated, making the C2 carbon (the carbon between the N and O atoms) highly electrophilic and susceptible to nucleophilic attack by water. This process leads to irreversible ring-opening.[6]

  • The Amine Groups: The molecule has two basic centers: the tertiary dimethylamino group on the side chain and the primary aniline-like amine on the benzene ring. The tertiary amine is the more basic of the two. Under acidic conditions (pH < ~9-10), it will be protonated to form a soluble ammonium salt. The primary aromatic amine is significantly less basic (pKa ~4-5) and will only be fully protonated in more strongly acidic solutions.[7][8] This differential basicity is crucial for understanding its solubility and chromatographic behavior at various pH values.

Q1: I'm observing a loss of my parent compound and the appearance of a new, more polar peak during HPLC analysis with an acidic mobile phase (e.g., 0.1% formic acid). What is happening?

Answer: This is a classic presentation of acid-catalyzed hydrolysis of the benzoxazole ring. The acidic mobile phase, while excellent for protonating the amine groups to achieve good peak shape, creates an environment where the benzoxazole ring can degrade.

Causality: The nitrogen atom of the oxazole ring becomes protonated in the acidic medium. This increases the electrophilicity of the C2 carbon, making it vulnerable to nucleophilic attack by water from the mobile phase. The ring opens to form N-(2-amino-4-hydroxyphenyl)-2-(dimethylamino)acetamide. This degradation product is significantly more polar due to the presence of a free phenol and an amide, hence it typically elutes earlier on a reverse-phase column.[6][9]

AcidHydrolysis cluster_0 Acidic Mobile Phase (H₂O, H⁺) Parent Parent Compound 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Protonated Protonated Intermediate (Electrophilic C2) Parent->Protonated Protonation (Fast) DegradationProduct Degradation Product (More Polar Amide) Protonated->DegradationProduct Nucleophilic Attack by H₂O & Ring Opening (Rate-Determining)

Caption: Acid-catalyzed hydrolysis pathway of the benzoxazole ring.

Troubleshooting & Protocol:

  • Minimize Residence Time: The longer the compound is in the acidic mobile phase, the more degradation will occur.

    • Use a shorter, high-efficiency column (e.g., sub-2 µm particle size) to reduce run times.

    • Analyze samples immediately after preparation. Avoid letting samples sit in the autosampler for extended periods.

  • Reduce Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.

    • Run the column at a reduced temperature (e.g., 10-20 °C) to slow the degradation kinetics.

  • Adjust Mobile Phase pH: If your analyte and chromatography allow, consider a less acidic mobile phase.

    • Test mobile phases with a higher pH, such as ammonium formate or ammonium acetate buffers (pH 4-6). This can be a delicate balance, as peak shape may deteriorate if the amine groups are not sufficiently protonated.

  • Solvent Choice: Prepare standards and samples in a non-aqueous, aprotic solvent like acetonitrile or DMSO and minimize the amount of water until just before injection.

Q2: My compound appears unstable when I use basic conditions (e.g., triethylamine, potassium carbonate) for a reaction. What degradation pathways should I be concerned about?

Answer: While more stable in base than in acid, the benzoxazole ring is not completely inert to basic conditions, especially at elevated temperatures or with strong nucleophiles.

Causality:

  • Base-Mediated Hydrolysis: Strong bases like NaOH or KOH can promote hydrolysis via direct nucleophilic attack of the hydroxide ion (OH⁻) on the C2 carbon of the benzoxazole ring. This pathway is generally slower than acid-catalyzed hydrolysis but can be significant at higher temperatures.[6]

  • Smiles Rearrangement: Certain benzoxazole systems can undergo rearrangement reactions in the presence of a base, though this is more common for derivatives with specific leaving groups at the C2 position.[10][11] For your specific molecule, this is less likely to be a primary concern unless other reactive species are present.

  • Oxidative Degradation: In the presence of air (oxygen), basic conditions can sometimes promote the oxidation of amine and phenol-like functionalities, leading to complex degradation mixtures.

Troubleshooting & Protocol:

  • Use Milder Bases: If the reaction chemistry permits, switch to milder, non-nucleophilic organic bases (e.g., DIPEA - diisopropylethylamine) or inorganic bases with low aqueous solubility (e.g., Cs₂CO₃).

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen or argon to minimize oxidative side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the formation of byproducts as soon as they appear and stop the reaction once the starting material is consumed.

Q3: What are the optimal conditions for storing this compound, both as a solid and in solution?

Answer: Proper storage is critical to prevent slow degradation over time. Benzoxazole derivatives can be sensitive to light, air, and moisture.[12]

Storage FormRecommended ConditionsRationale
Solid Store at -20°C in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen). Use a desiccator.Prevents photo-degradation, slows kinetic degradation, and minimizes exposure to atmospheric moisture and oxygen which can initiate hydrolysis or oxidation.
Solution Prepare solutions fresh for immediate use. If short-term storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO, Acetonitrile), store at -80°C under argon, and use within 24-48 hours.The compound is most vulnerable to hydrolysis when in solution with protic solvents (water, methanol). Freezing slows this process, but repeated freeze-thaw cycles should be avoided.
Q4: How can I systematically evaluate the stability of my compound? I need to perform a forced degradation study.

Answer: A forced degradation (or stress testing) study is essential for identifying the intrinsic stability of a drug substance and potential degradation products.[13] This involves subjecting the compound to conditions more severe than it would typically encounter.

See Appendix A for a detailed, step-by-step protocol for conducting a forced degradation study tailored to this compound. The general conditions are summarized below.

Stress ConditionReagent/ConditionTypical Duration & TempPrimary Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl2 - 8 hours @ 60°CBenzoxazole ring opening
Base Hydrolysis 0.1 M NaOH2 - 8 hours @ 60°CBenzoxazole ring opening
Oxidation 3% H₂O₂24 hours @ RTN-oxidation, aromatic ring oxidation
Thermal Solid compound & solution in water72 hours @ 80°CThermally-induced degradation
Photolytic Solid compound & solution exposed to UV/Vis light24 - 72 hours @ RTPhoto-degradation

Appendix A: Protocol for Forced Degradation Study

This protocol is a self-validating system designed to establish the degradation profile of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine.

Objective: To generate ~5-20% degradation of the parent compound under various stress conditions to identify and characterize potential degradation products.[13]

Materials:

  • 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Calibrated HPLC-UV or HPLC-MS system

  • pH meter, calibrated oven, photostability chamber

Workflow cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Prep->Stress Quench Neutralize/Quench Reaction (at timed intervals) Stress->Quench Sample at T=0, 2, 4, 8h Dilute Dilute to Working Conc. (e.g., 10 µg/mL) Quench->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Data Assess Degradation % Identify Products Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water.

  • Incubation:

    • Place the Acid, Base, and Control samples in an oven at 60°C.

    • Leave the Oxidative sample at room temperature, protected from light.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each stress condition.

    • Crucially, quench the reaction immediately. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Dilute the quenched aliquot to a suitable final concentration (e.g., 10 µg/mL) with your mobile phase or ACN/water mixture.

    • Analyze immediately by a stability-indicating HPLC method. An ideal method is one that separates the parent peak from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the parent peak area at each time point to the T=0 sample.

    • Propose structures for degradation products based on their mass-to-charge ratio (m/z) and known degradation pathways.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Jackson, J. A., et al. (2010). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Source for general analytical procedures]. [Link]

  • van der Westhuyzen, C. H. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Mitchell, A. J., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition. [Link]

  • Kopuletá, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Kopuletá, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Wikipedia. (n.d.). Benzoxazole. Wikipedia. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Sharma, D., & Narasimhan, B. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Pharmaceutical Research International. [Link]

  • Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Jeyakkumar, P., & Ramalingan, C. (2023). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]

  • Rostamnia, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Knudsen, J. N., & Andersen, J. E. (2022). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]

  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Source for general analytical procedures]. [Link]

  • Zhang, H., et al. (2022). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of the Iranian Chemical Society. [Link]

  • Hussain, M. A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Ge, X., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Kumar, A., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Applied Pharmaceutical Science. [Link]

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Scribd. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies. [Link]

  • Voice, A. K., et al. (2013). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

  • Sierra-Zenteno, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México. [Link]

  • Vega, F., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. [Educational Resource]. [Link]

  • PubChem. (n.d.). 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

Welcome to the technical support guide for the purification of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this compound. Our approach is rooted in fundamental chemical principles and field-proven techniques to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule: A Chemist's Perspective

Before diving into purification protocols, it's crucial to understand the physicochemical properties of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. Its structure, featuring a benzoxazole core, a tertiary dimethylamino group, and a primary aromatic amine, dictates its solubility and behavior in different solvent systems.

  • Polar Moieties: The primary amine (-NH2), the tertiary amine (-N(CH3)2), and the nitrogen and oxygen atoms within the benzoxazole ring can participate in hydrogen bonding, suggesting solubility in polar solvents.

  • Non-Polar Moieties: The benzene ring and the methyl groups contribute to its non-polar character, which may allow for solubility in less polar organic solvents.

  • Predicted Lipophilicity: The predicted XlogP value for this compound is 1.0, indicating a relatively balanced hydrophilic-lipophilic character.[1]

This duality in its structure suggests that a single ideal solvent might be elusive, and a mixed solvent system could be highly effective for achieving optimal purification.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the recrystallization of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine and related compounds.

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: Given the molecule's structure, a logical starting point is to screen a range of solvents with varying polarities. Based on experience with similar benzoxazole and amine compounds, ethanol is a good initial choice for a single-solvent system.[2][3] For mixed-solvent systems, combinations like ethyl acetate/hexane or ethanol/water are often successful for compounds with intermediate polarity.[4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or too rapid cooling. To remedy this, try the following:

  • Re-heat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help prevent premature precipitation.[5]

Q3: I'm getting very low recovery of my purified compound. What are the likely causes?

A3: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most frequent cause, as a significant portion of your compound will remain in the mother liquor.[5][6] Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can improve yield after slow cooling to room temperature.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[7]

Q4: Can I use an acidic solvent to improve solubility?

A4: While acidic solvents like acetic acid can dissolve amines, this often leads to the formation of a salt.[8] This is a chemical reaction, not a physical recrystallization. If your goal is to purify the free base form of the amine, this approach should be avoided unless you plan to subsequently neutralize the salt to recover the free base, which adds extra steps to your purification.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for recrystallization.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • Small test tubes

  • A selection of solvents with varying polarities (see table below)

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate the tubes to assess solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • For the solvents in which the compound was poorly soluble, heat the test tubes gently in a heating block or water bath.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Once dissolved, allow the test tubes to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7]

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields good crystal formation upon cooling.

Protocol 2: Mixed-Solvent Recrystallization

Objective: To purify the compound using a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.

Materials:

  • Crude 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

  • Two miscible solvents identified from screening (a "good" solvent and a "poor" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • If too much of the "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent until it is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Allow the crystals to dry completely.

Data Presentation

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100The amine groups may provide some water solubility, especially when hot.
EthanolHigh78Often a good starting point for benzoxazole derivatives.[2][3]
IsopropanolMedium-High82Similar to ethanol, may offer different solubility characteristics.
AcetonitrileMedium-High82A polar aprotic solvent that can be effective for benzoxazoles.[9]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
AcetoneMedium56A versatile solvent, but its low boiling point can be a challenge.
TolueneLow111May dissolve the non-polar parts of the molecule.
Heptane/HexaneLow98/69Likely to be a "poor" solvent, useful for mixed-solvent systems.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolve Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolve Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Compound Drying->End

Caption: A generalized workflow for the recrystallization process.

Solvent Selection Decision Tree

Solvent_Selection Start Start with Crude Compound and a Test Solvent Soluble_Cold Is it soluble at room temperature? Start->Soluble_Cold Heat Heat to Boiling Soluble_Cold->Heat No Bad_Solvent Unsuitable Solvent (Try another) Soluble_Cold->Bad_Solvent Yes Poor_For_Mixed Potential 'Poor' Solvent for Mixed System Soluble_Cold->Poor_For_Mixed Yes, very soluble Soluble_Hot Is it soluble when hot? Heat->Soluble_Hot Cool Cool to Room Temp & then Ice Bath Soluble_Hot->Cool Yes Soluble_Hot->Bad_Solvent No Crystals_Form Do crystals form? Cool->Crystals_Form Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Yes Good_For_Mixed Potential 'Good' Solvent for Mixed System Crystals_Form->Good_For_Mixed No, but was soluble hot

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • CORE. (2011, August 15). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]

  • Jetir.Org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-1,3-benzoxazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzoxazole-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Benzoxazoles. Retrieved from [Link]

  • Stenutz. (n.d.). N,N-dimethyl-1,3-benzoxazol-2-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

[1][2] Executive Summary This technical guide addresses the stability profile of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine , a critical intermediate often utilized in kinase inhibitor development and heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide addresses the stability profile of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine , a critical intermediate often utilized in kinase inhibitor development and heterocyclic library synthesis.[1][2] Due to the presence of an electron-rich primary aromatic amine at the C5 position and a basic dimethylamino side chain at C2, this compound exhibits distinct degradation sensitivities—primarily oxidative coupling and N-oxide formation .[1][2]

This document serves as a dynamic troubleshooting interface for researchers encountering purity drops, physical state changes (discoloration), or unexpected LC-MS peaks during storage.

Module 1: Diagnostic Toolkit (Identification)

Visual Diagnostics
  • Pristine State: Off-white to pale beige crystalline solid.[1][2]

  • Stage 1 Degradation (Oxidative Onset): Light pink or tan hue. (Indicates surface oxidation of the 5-amino group).

  • Stage 2 Degradation (Advanced): Deep brown or black sticky solid. (Indicates extensive azo-dimerization and polymerization).[2]

Analytical Diagnostics (LC-MS Signatures)

Use the following mass shift table to identify specific impurities in your chromatogram.

Retention Time ShiftMass Shift (

)
Proposed StructureMechanism
Early Eluting +16 Da (

)
N-Oxide (Dimethylamine)Oxidation of aliphatic tertiary amine.[1][2]
Early Eluting +32 Da (

)
Di-N-Oxide / Hydroxylamine Oxidation of both amine sites.[1][2]
Late Eluting

Azo Dimer Oxidative coupling of 5-NH₂ groups.[1][2]
Late Eluting +14 Da (

)
Nitroso/Nitro speciesOxidation of 5-NH₂ to -NO/-NO₂.[1][2]
Fronting Peak +18 Da (

)
Ring-Opened Amide Hydrolysis of benzoxazole ring (acid-catalyzed).[1][2]

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is critical for preventing it. The compound has three "soft spots": the primary aniline (C5), the tertiary amine (side chain), and the oxazole ring.

Pathway A: Oxidative Instability (The "Browning" Effect)

The 5-amino group is an electron-rich aniline system.[1][2] Upon exposure to atmospheric oxygen and light, it undergoes single-electron transfer (SET) reactions, forming radical cations. These radicals couple to form azo-dimers (highly colored) or oxidize further to nitro species.[1][2]

Pathway B: N-Oxidation

The aliphatic dimethylamino group at the C2 position is nucleophilic.[1][2] In the presence of peroxides (often found in uninhibited ether/THF solvents) or air, it forms an N-oxide . This is often reversible but alters solubility and potency.

Pathway C: Hydrolytic Ring Opening

While benzoxazoles are generally robust, the C2 position is electrophilic. Prolonged exposure to moisture, especially in acidic media (e.g., wet CDCl₃ or acidic buffers), can cleave the O-C=N bond, resulting in a ring-opened 2-amino-4-aminophenol derivative .[1][2]

Visualization of Degradation Logic

DegradationPathways Parent Parent Compound (MW: 191.2) Oxidation Oxidative Stress (Air/Light) Parent->Oxidation O2 / hν Hydrolysis Hydrolytic Stress (Moisture/Acid) Parent->Hydrolysis H2O / H+ NOxide N-Oxide Impurity (+16 Da) (Aliphatic Amine) Oxidation->NOxide Site: Dimethylamino AzoDimer Azo Dimer (Colored/Insoluble) (Aromatic Amine) Oxidation->AzoDimer Site: 5-Amino (Dimerization) RingOpen Ring-Opened Phenol (+18 Da) (Loss of Heterocycle) Hydrolysis->RingOpen Site: Benzoxazole C2

Figure 1: Mechanistic degradation tree for 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine detailing mass shifts and stress factors.[1][2]

Module 3: Troubleshooting & Rescue Protocols

FAQ: "My compound turned brown. Is it usable?"

Answer:

  • If Light Pink/Tan: Likely >95% pure. The color comes from trace azo-impurities (high extinction coefficient).[2] Action: Use as is for crude reactions; for sensitive kinetics, filter through a short pad of basic alumina.

  • If Dark Brown/Black: Significant degradation. Action: Perform the Rescue Protocol below.

Protocol: Purification / Rescue of Degraded Material

Do not use silica gel chromatography for the free base if possible, as the acidic nature of silica can catalyze ring opening or streak the basic amine.

Step-by-Step Recrystallization:

  • Dissolve: Dissolve the crude dark solid in a minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 50-60°C).

  • Filter: While hot, filter quickly through a 0.45 µm PTFE syringe filter to remove insoluble polymerized azo-dimers.

  • Precipitate: Add n-Heptane or Hexane dropwise until turbidity just persists.[1][2]

  • Cool: Allow to stand at room temperature for 1 hour, then move to -20°C overnight.

  • Collect: Filter the off-white crystals. Wash with cold Hexane.

  • Dry: Vacuum dry in the dark.

FAQ: "I see a +16 peak. How do I remove the N-oxide?"

Answer: N-oxides are polar.[1][2]

  • Dissolve compound in DCM.

  • Wash with mild aqueous Sodium Metabisulfite (Na₂S₂O₅) or Sodium Thiosulfate . This can sometimes reduce the N-oxide back to the amine.[1][2]

  • Alternatively, basic alumina chromatography (DCM/MeOH gradient) effectively separates the highly polar N-oxide from the parent.

Module 4: Storage Best Practices

To maintain >98% purity over 6+ months, adhere to the "DAL" Protocol :

  • D ark: Store in amber vials wrapped in foil. The 5-amino group is photolabile.[1]

  • A rgon: Always backfill with Argon or Nitrogen. Oxygen is the primary enemy.

  • L ow Temp: Store at -20°C . Avoid repeated freeze-thaw cycles; aliquot if necessary.[1][2]

Salt Formation Tip: If the free base proves too unstable for your long-term needs, convert it to the Dihydrochloride salt .

  • Method: Dissolve in Et₂O, add 2.2 eq of 4M HCl in Dioxane. Filter the precipitate.[3] The salt form shuts down the lone pair reactivity, preventing oxidation and N-oxide formation.

References

  • Benzoxazole Synthesis & Stability

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source:ACS Omega, 2019.[4]

    • URL:[Link]

  • Oxidation of Aromatic Amines

    • Title: Investigation of the degradation mechanism of 5-aminosalicylic acid (Analogous amine oxidation p
    • Source:Pharmaceutical Research, 1992.
    • URL:[Link]

  • General Heterocycle Stability

    • Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles.[1][2][5]

    • Source:Molecules, 2013.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Benzoxazol-5-amine vs. Benzothiazol-5-amine Derivatives in Drug Discovery

Executive Summary: The Bioisostere Dilemma In medicinal chemistry, the interchange between benzoxazole (O-heterocycle) and benzothiazole (S-heterocycle) is a classic bioisosteric switch used to modulate physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Dilemma

In medicinal chemistry, the interchange between benzoxazole (O-heterocycle) and benzothiazole (S-heterocycle) is a classic bioisosteric switch used to modulate physicochemical properties without altering the core pharmacophore geometry.

For researchers targeting the 5-amine position—a critical vector for extending diversity into solvent-accessible pockets—the choice between these two scaffolds dictates the solubility-permeability balance of the final drug candidate. This guide provides a technical comparison of benzoxazol-5-amine and benzothiazol-5-amine derivatives, focusing on synthetic accessibility, physicochemical shifts, and biological performance.

Part 1: Chemical & Physicochemical Profile[1][2]

The fundamental difference lies in the heteroatom at position 1 (Oxygen vs. Sulfur). This single atomic substitution drives significant changes in lipophilicity, metabolic stability, and electronic distribution.

Structural & Electronic Comparison

The 5-amino group in both scaffolds acts as a handle for derivatization (amides, ureas, Schiff bases). However, the electron-withdrawing nature of the heterocycle influences the nucleophilicity of this amine.

FeatureBenzoxazol-5-amine (O-Core)Benzothiazol-5-amine (S-Core)Impact on Drug Design
Heteroatom Oxygen (Electronegativity: 3.44)Sulfur (Electronegativity: 2.58)Oxygen withdraws more electron density inductively; Sulfur is a better soft nucleophile.
Lipophilicity (cLogP) Lower (~1.2 for core)Higher (~1.8 for core)Benzothiazoles are more permeable but less soluble. Benzoxazoles improve aqueous solubility.
Water Solubility High Low Benzoxazole is the preferred scaffold for "insoluble" hits (e.g., rescuing Phortress analogs).
H-Bonding Stronger H-bond acceptor (N3, O1)Weaker H-bond acceptorBenzoxazole can engage in tighter water networks or specific H-bonds in the binding pocket.
Metabolic Liability Ring opening (hydrolysis)S-oxidation (sulfoxide/sulfone)Benzothiazoles are prone to CYP-mediated S-oxidation; Benzoxazoles are generally more stable to oxidation.
Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your lead optimization.

ScaffoldSelection Start Lead Optimization Phase SolubilityIssue Is the Lead Compound Poorly Soluble (<10 µM)? Start->SolubilityIssue MetabolicIssue Is there Rapid Clearance via S-Oxidation? SolubilityIssue->MetabolicIssue No Benzoxazole Select Benzoxazol-5-amine (Improved Solubility/Metabolic Stability) SolubilityIssue->Benzoxazole Yes PotencyFocus Is Potency the Primary Driver? MetabolicIssue->PotencyFocus No MetabolicIssue->Benzoxazole Yes (CYP Liability) PotencyFocus->Benzoxazole Polar Pocket Target Benzothiazole Select Benzothiazol-5-amine (Higher Lipophilicity/Permeability) PotencyFocus->Benzothiazole Hydrophobic Pocket Target

Figure 1: Decision matrix for scaffold selection based on ADME properties.

Part 2: Synthetic Accessibility & Protocols

Both scaffolds are synthetically accessible, but the benzothiazole core is often cheaper and more robust under harsh reaction conditions. The benzoxazole core requires milder conditions to prevent ring hydrolysis.

Core Synthesis (If not purchasing commercial blocks)
  • Benzothiazol-5-amine: Synthesized via the cyclization of 2-amino-5-nitrothiophenol followed by reduction.

  • Benzoxazol-5-amine: Synthesized via the condensation of 2-amino-4-nitrophenol with formic acid/orthoformate, followed by reduction (Fe/HCl or Pd/C).

Derivatization Protocol (General Amide Coupling)

This protocol is self-validating: the formation of the product is visually indicated by precipitation in many cases, and confirmed via TLC (shift in Rf due to loss of free amine).

Reagents:

  • Scaffold: Benzoxazol-5-amine or Benzothiazol-5-amine (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DCM (Dry)

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 15 min at RT (Activation check: solution often turns slightly yellow).

  • Coupling: Add the 5-amine scaffold. Stir at RT for 4–12 hours.

  • Validation (TLC): Check consumption of the amine (ninhydrin stain: amine is red/purple; product is UV active but ninhydrin negative).

  • Workup: Pour into ice water.

    • Benzothiazole derivatives: Often precipitate as solids. Filter and wash.[1]

    • Benzoxazole derivatives: May require extraction with EtOAc if solubility is high.

SynthesisWorkflow Amine 5-Amine Core (O or S) Coupling Coupling Reaction (DMF, RT, 12h) Amine->Coupling Activation Carboxylic Acid Activation (HATU) Activation->Coupling Workup Workup (Ice Water Precipitation) Coupling->Workup Product 5-Amido Derivative Workup->Product Filter/Recrystallize

Figure 2: General synthetic workflow for amide derivatives of the 5-amine scaffolds.

Part 3: Biological Performance Comparison

Anticancer Activity (Case Study: HCT-116 & MCF-7)

Research indicates that while benzothiazoles are often potent antitumor agents (e.g., Phortress ), they suffer from poor solubility.

  • Benzothiazole: Potent IC50 values (often < 1 µM) but requires formulation aids. Mechanism often involves aryl hydrocarbon receptor (AhR) binding or CYP activation to reactive species.

  • Benzoxazole: In direct comparison studies (e.g., Xiang et al.), replacing the benzothiazole ring with benzoxazole in 2-substituted derivatives retained antiproliferative activity against HCT-116 cells while significantly improving water solubility.

    • Observation: Benzoxazole derivatives induced cytosolic vacuolization (a distinct mechanism not seen with the parent benzothiazole), suggesting modulation of HSP90 or proteasome pathways [1, 2].

Antimicrobial & Antifungal[4][5][6]
  • Benzothiazoles: Broader spectrum.[2] The lipophilicity allows better penetration of fungal cell walls (e.g., Candida albicans).

  • Benzoxazoles: Show higher specificity. For example, 2-(aryloxymethyl)benzoxazoles exhibited stronger inhibition of Fusarium solani (IC50 ~4.3 µM) compared to their benzothiazole analogs, likely due to specific H-bonding interactions in the target enzyme (e.g., SDH) [3].

Quantitative Comparison Table
PropertyBenzothiazole Derivative (Example)Benzoxazole Derivative (Example)Outcome
IC50 (HCT-116) 0.015 µM (Potent)0.05 µM (Comparable)Benzoxazole retains potency.
Solubility < 10 µg/mL (Poor)> 50 µg/mL (Moderate)Benzoxazole wins.
Metabolic Stability t1/2 < 30 min (S-oxidation)t1/2 > 60 minBenzoxazole wins.
Toxicity Potential genotoxicity (CYP activation)Lower genotoxicity riskBenzoxazole is safer.

Part 4: Experimental Validation Framework

To objectively compare these scaffolds in your own lab, use the following "Self-Validating" screening cascade.

Solubility Screen (Thermodynamic)
  • Prepare saturated solutions of both derivatives in PBS (pH 7.4).

  • Shake for 24h at 25°C.

  • Filter and analyze via HPLC-UV.

  • Success Criteria: Benzoxazole derivative should show >3x peak area compared to benzothiazole analog.

Mechanism of Action Validation (Apoptosis Pathway)

Benzothiazoles often trigger apoptosis via the mitochondrial pathway. Benzoxazoles may show distinct phenotypic changes (vacuolization).

SignalingPathway Drug Scaffold Entry (Benzoxazole/Thiazole) Target Target Binding (Kinase/HSP90/AhR) Drug->Target Mito Mitochondrial Dysfunction Target->Mito Benzothiazole (Common) Vacuole Cytosolic Vacuolization Target->Vacuole Benzoxazole (Specific Cases) Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Vacuole->Apoptosis

Figure 3: Divergent mechanistic pathways observed in HCT-116 cells treated with bioisosteres [2].

References

  • Xiang, P., et al. (2012). "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation." Molecules, 17(1), 873-883.

  • BenchChem. (2025). "A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs."

  • Aiello, S., et al. (2008). "Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole." Journal of Medicinal Chemistry, 51(16), 5135-5139.

  • Song, X., et al. (2024). "Review of synthesis process of benzoxazole and benzothiazole derivatives." Synthetic Communications.

  • Wang, Z., et al. (2023). "Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals." International Journal of Molecular Sciences.

Sources

Validation

Strategic Guide: Crystal Structure Determination of 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Salts

Executive Summary & Structural Context 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (PubChem CID: 59777016) represents a critical benzoxazole scaffold often utilized in medicinal chemistry as a kinase inhibitor inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (PubChem CID: 59777016) represents a critical benzoxazole scaffold often utilized in medicinal chemistry as a kinase inhibitor intermediate or DNA-binding motif.

The molecule presents a unique crystallographic challenge due to its dual-basic centers:

  • Primary Site: The aliphatic tertiary amine (dimethylamino group, pKa ~9.5).

  • Secondary Site: The aromatic primary amine at position 5 (pKa ~3.5–4.0).

  • Tertiary Site: The benzoxazole ring nitrogen (weakly basic, pKa < 1).

This guide serves as a comparative analysis of determining the crystal structures of its various salt forms. Unlike standard "black box" analytical services, this protocol emphasizes the causality between salt stoichiometry, protonation sites, and the resulting lattice stability.

Comparative Analysis: Salt Forms & Determination Methods

In drug development, the choice of salt form dictates bioavailability. Below is a technical comparison of the Free Base versus likely Salt candidates, and the performance of detection methods.

Table 1: Physicochemical & Crystallographic Performance of Salt Forms
FeatureFree Base Mono-Hydrochloride (HCl) Dihydrochloride (2HCl) Hemifumarate
Protonation Site None (Neutral)Aliphatic

only
Aliphatic

& Aromatic

Aliphatic

(Bridged)
Lattice Energy Low (Van der Waals/

)
High (Ionic + H-bonds)Very High (Strong Ionic Network)Moderate (H-bond Network)
Solubility (Aq) Poor (< 0.1 mg/mL)Good (> 10 mg/mL)Excellent (> 50 mg/mL)Moderate (Controlled Release)
Hygroscopicity LowModerateHigh (Risk of deliquescence)Low (Preferred for stability)
Space Group Often

(Monoclinic)
Often

(Triclinic)
Varies (Orthorhombic common)

or

Table 2: Methodological Performance Comparison
MethodologySingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Resolution Atomic (< 0.8 Å)Bulk Phase IDMolecular Environment
Requirement High-quality single crystal (>0.1mm)Polycrystalline powder>100mg powder
Key Output Absolute configuration, bond lengths, H-bond networkPolymorph purity, crystallinity %Protonation state verification
Verdict Gold Standard for structure determination.Best for batch-to-batch QC.Complementary for dynamic disorder.

Experimental Protocol: Synthesis & Crystallization

Note: This protocol is designed for the Dihydrochloride salt, as it presents the most complex protonation landscape.

Phase A: Stoichiometric Salt Formation

Objective: Selectively protonate both amine centers without degrading the oxazole ring.

  • Dissolution: Dissolve 1.0 mmol of the free base in 5 mL of anhydrous Ethanol (EtOH). Ensure complete dissolution; mild heating (40°C) is permissible.

  • Acid Addition:

    • Critical Step: Add 2.2 mmol (10% excess) of 1.25 M HCl in Ethanol dropwise.

    • Observation: A color change (often darkening) or immediate precipitation indicates salt formation.

  • Equilibration: Stir at room temperature for 30 minutes.

  • Isolation: Evaporate solvent in vacuo to obtain the crude salt. Do not heat above 50°C to prevent hydrolysis.

Phase B: Crystal Growth (Vapor Diffusion Method)

Objective: Grow X-ray quality crystals (


 mm).
  • Inner Vial: Dissolve 20 mg of the crude salt in a minimum amount of Methanol (MeOH). Filter through a 0.45 µm PTFE syringe filter into a small GC vial.

  • Outer Vial: Place the open GC vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (

    
    ) or Acetone.
    
  • Sealing: Cap the outer vial tightly.

  • Mechanism: The volatile anti-solvent (

    
    ) diffuses into the MeOH, slowly increasing supersaturation.
    
  • Timeline: Leave undisturbed in a vibration-free, dark environment at 4°C for 3–7 days.

Phase C: Structure Determination Workflow
  • Mounting: Select a prism-like crystal under a polarizing microscope. Mount on a Kapton loop using Paratone oil.

  • Data Collection: Collect data at 100 K (using a Cryostream) to reduce thermal vibration of the flexible dimethylaminomethyl tail.

    • Target: Molybdenum (

      
      ) or Copper (
      
      
      
      ) radiation.
  • Refinement:

    • Use SHELXT for intrinsic phasing structure solution.

    • Use SHELXL for least-squares refinement.

    • Validation: Locate the H-atoms on the Nitrogen centers in the difference Fourier map to confirm the salt state (Mono vs Di-HCl).

Visualization of Logic & Workflows

Diagram 1: Salt Selection Decision Matrix

This logic tree guides the researcher in selecting the correct salt form based on the pKa hierarchy of the 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine molecule.

SaltSelection Start Start: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine Analyze Analyze pKa Centers: 1. Aliphatic N (pKa ~9.5) 2. Aromatic NH2 (pKa ~4.0) Start->Analyze Goal Define Goal Analyze->Goal Solubility Goal: Max Solubility (IV Formulation) Goal->Solubility High Bioavailability Needed Stability Goal: Solid State Stability (Oral Tablet) Goal->Stability Shelf-life Priority Route1 Target: Di-Salt (2HCl) Protonate Both N Solubility->Route1 Route2 Target: Mono-Salt (Mesylate/Fumarate) Protonate Aliphatic N Only Stability->Route2 Outcome1 Outcome: High Hygroscopicity High Solubility Risk: Deliquescence Route1->Outcome1 Outcome2 Outcome: Balanced Lattice Energy Lower Hygroscopicity Stable Polymorph Route2->Outcome2

Caption: Decision matrix for salt selection based on the specific pKa disparity between the aliphatic and aromatic amine centers.

Diagram 2: Crystallography Workflow

The step-by-step process from synthesis to solved structure.

CrystalWorkflow cluster_0 Phase A: Synthesis cluster_1 Phase B: Crystallization cluster_2 Phase C: Diffraction S1 Free Base + 2.2 eq HCl (Ethanol) S2 Evaporation (Avoid Hydrolysis) S1->S2 C1 Dissolve in MeOH S2->C1 C2 Vapor Diffusion (Anti-solvent: Et2O) C1->C2 C3 Harvest Crystal (0.2mm Prism) C2->C3 D1 Mount @ 100K C3->D1 D2 Collect Data (Mo K-alpha) D1->D2 D3 Solve (SHELXT) Refine (SHELXL) D2->D3

Caption: Operational workflow for converting the benzoxazole derivative into a solved crystallographic structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59777016, 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection logic).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • Poirot, A., & Saffon-Merceron, N. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E, 77(10), 1078–1081. (Reference for Benzoxazole ring planarity and packing). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine

[1][2] Executive Summary & Immediate Action 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a bioactive heterocyclic amine commonly used as a pharmacophore in drug development (often kinase inhibition).[1][2] Due to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine is a bioactive heterocyclic amine commonly used as a pharmacophore in drug development (often kinase inhibition).[1][2] Due to its basic nitrogen functionality and benzoxazole core, it presents specific handling challenges regarding pH sensitivity and aquatic toxicity.

Core Disposal Directive:

  • NEVER dispose of this compound down the drain.

  • Segregate from strong acids and oxidizers immediately.

  • Classify as "Non-Halogenated Organic - Basic" for waste streams.[1][2]

  • Incineration is the preferred ultimate disposal method to destroy the heterocyclic core.

Chemical Profile & Hazard Assessment

To design a safe disposal protocol, we must understand the "Why" behind the hazards. This compound contains both a primary aromatic amine and a tertiary aliphatic amine, making it significantly alkaline and potentially bioactive.

PropertyCharacteristicOperational Implication
Functional Groups Benzoxazole,

Amine,

Amine
Alkaline/Basic: Will react exothermically with acids.[1][2][3]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires N95/P100 or fume hood.[1][2]
Bioactivity Likely Kinase/Enzyme InhibitorTreat as Cytotoxic: Assume high potency until

data proves otherwise.
RCRA Status Not P-listed or U-listed (Federal)Classify by Characteristic (Toxicity/Corrosivity) or as "Non-Regulated Chemical Waste" (state dependent).[2]
The "Self-Validating" Safety Check

Before handling waste, perform this mental check (The A-B-O Rule):

  • A cidic? No. (It is Basic).

  • B asic? Yes. (Keep away from Acids).

  • O xidizer? No. (Keep away from Peroxides/Nitrates).

Waste Segregation Logic

The primary risk during disposal is accidental polymerization or exothermic neutralization . The diagram below details the decision logic for segregating this specific amine.

WasteSegregation Start Waste: 2-[(Dimethylamino)methyl] -1,3-benzoxazol-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid Bin: Solid Organic Waste (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo AcidCheck Is pH < 7? Halo->AcidCheck NonHalo->AcidCheck Neutralize ACTION: Neutralize slowly to pH 7-9 AcidCheck->Neutralize Yes (Risk of Heat) BinHalo Bin: Halogenated Waste (Segregate from Acids) AcidCheck->BinHalo No BinNonHalo Bin: Non-Halogenated Organic (Alkaline/Basic) AcidCheck->BinNonHalo No Neutralize->BinHalo Neutralize->BinNonHalo

Figure 1: Segregation logic flow. Note the critical check for acidity to prevent exothermic reactions in the waste container.

Detailed Disposal Protocols

Protocol A: Disposal of Excess Solid

Context: Expired shelf-life material or excess synthesis product.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but breakage-prone.[1][2]

  • Labeling:

    • Chemical Name: Full IUPAC name (do not use abbreviations like "Benzox-Amine").

    • Hazards: Check "Irritant" and "Toxic".[4]

  • Bagging: Place the primary container inside a clear, sealable secondary bag (Ziploc type) to contain any dust on the exterior.

  • Aggregation: Place in the lab's Solid Organic Waste drum.

    • Expert Insight: Do not mix with solid oxidizers (e.g., potassium permanganate) in the same drum, as amines can act as reducing agents, leading to slow thermal runaway.

Protocol B: Disposal of Reaction Solutions (Mother Liquors)

Context: Filtrate remaining after crystallizing the product.

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 5): The amine is likely protonated. Slowly add 1M Sodium Bicarbonate (

      
      ) until pH is neutral (approx. 7).
      
    • Why? Adding an acidic amine solution to a basic waste drum (often containing other amines) causes immediate heat generation and solvent vaporization.

  • Solvent Segregation:

    • If DCM/Chloroform used: Pour into Halogenated Waste .

    • If Methanol/Ethanol/DMSO used: Pour into Non-Halogenated Organic Waste .

  • Rinsing: Triple rinse the reaction vessel with acetone. Add the acetone rinse to the Non-Halogenated stream.

Protocol C: Empty Container Management

Context: The original vendor bottle is empty.

  • Triple Rinse: Rinse the bottle three times with a minimal amount of acetone or ethanol.

  • Deface Label: Use a marker to cross out the chemical name and write "EMPTY" or "TRIPLE RINSED."

  • Cap Removal: Remove the cap before discarding (prevents pressure buildup if residual solvent evaporates).

  • Disposal: Place in Glass/Plastic Recycling or Trash depending on institutional policy for triple-rinsed containers (refer to 40 CFR 261.7).[2]

Spill Response Workflow

In the event of a benchtop spill, autonomy and speed are critical.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE SolidSpill Solid Powder PPE->SolidSpill LiquidSpill Liquid Solution PPE->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Clean Clean surface with 1% Acetic Acid (Solubilizes Amine) ActionSolid->Clean ActionLiquid->Clean Dispose Bag waste as Hazardous Solid Clean->Dispose

Figure 2: Operational workflow for spill containment. Note the use of weak acid (acetic acid) during cleanup to solubilize the basic amine residues.

Regulatory Framework & Compliance

While this guide provides operational safety, adherence to federal regulations is mandatory.

  • RCRA (Resource Conservation and Recovery Act):

    • This specific compound does not have a dedicated "P" or "U" list code.

    • Generator Status: It must be characterized by the generator. If the waste exhibits toxicity (via TCLP) or ignitability (if in solvent), it is hazardous.[4]

    • Best Practice: Even if "non-regulated" by strict definition, manage as Hazardous Waste to ensure incineration.

  • EPA Waste Code Assignment (Recommendation):

    • If mixed with Acetone/Methanol: D001 (Ignitable).

    • If mixed with Chloroform: D022 (Toxic/Chloroform).

    • Pure Substance: Label as "Non-Regulated Chemical Waste - Toxic Organic Solid."[1][2]

References

  • PubChem. 2-Aminobenzoxazole Derivatives Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
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Reactant of Route 2
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
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